3-Methoxy-2-methyl-6-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLABQGZZNRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303139 | |
| Record name | 3-methoxy-2-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38226-14-1 | |
| Record name | NSC156934 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxy-2-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Nitro-3-methoxy-o-cresol chemical structure and synonyms
6-Nitro-3-methoxy-o-cresol: Chemical Structure and Synonyms
Part 1: Executive Summary & Chemical Identity
6-Nitro-3-methoxy-o-cresol is a highly specialized aromatic intermediate used primarily in the synthesis of bioactive heterocyclic compounds, including Vascular Adhesion Protein-1 (VAP-1) inhibitors and antitumor indolequinones. Chemically defined as 3-Methoxy-2-methyl-6-nitrophenol , this compound features a tetrasubstituted benzene ring where the precise regiochemistry of the nitro, methoxy, and methyl groups governs its reactivity in nucleophilic aromatic substitutions and cyclization reactions.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 6-Nitro-3-methoxy-o-cresol; 2-Methyl-3-methoxy-6-nitrophenol |
| CAS Registry Number | 38226-14-1 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| SMILES | COc1cc(c(O)c1C)[O-] |
| InChI Key | InChI=1S/C8H9NO4/c1-5-7(12-2)3-6(9(10)11)4-8(5)13/h3-4,13H,1-2H3 |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 102–104 °C (Experimental) |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 6-Nitro-3-methoxy-o-cresol requires strict regiocontrol to distinguish between the two hydroxyl groups of the resorcinol scaffold. The most authoritative industrial route utilizes 2-methyl-4-nitroresorcinol as the starting material. The presence of the nitro group at the C4 position creates an intramolecular hydrogen bond with the C3-hydroxyl, rendering the C1-hydroxyl more nucleophilic and accessible for selective alkylation.
Protocol: Regioselective O-Methylation
Source: Methodology adapted from WO2020069330A2 (VAP-1 Inhibitor Synthesis) [1].
Reagents:
-
Substrate: 2-Methyl-4-nitrobenzene-1,3-diol (2-Methyl-4-nitroresorcinol)
-
Alkylating Agent: Dimethyl sulfate (DMS)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Acetone (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2-methyl-4-nitrobenzene-1,3-diol (1.0 eq) and anhydrous acetone (approx. 10-15 volumes).
-
Cooling: Cool the solution to 0 °C using an ice/brine bath to suppress di-methylation side products.
-
Base Addition: Add Potassium carbonate (1.1 eq) in a single portion. Ensure efficient stirring to maintain a suspension.
-
Alkylation: Add Dimethyl sulfate (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Mechanistic Note: The base deprotonates the C1-hydroxyl (meta to nitro). The C3-hydroxyl is stabilized by the ortho-nitro group (H-bonding), reducing its reactivity.
-
-
Reaction: Allow the mixture to warm to 18–25 °C (Room Temperature) and stir for 12–16 hours.
-
Workup:
-
Concentrate the acetone under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield the target This compound .
Synthesis Pathway Diagram
Figure 1: Regioselective synthesis pathway transforming 2-methyl-4-nitroresorcinol into 6-nitro-3-methoxy-o-cresol via controlled O-methylation.[1]
Part 3: Applications in Drug Development
6-Nitro-3-methoxy-o-cresol serves as a critical "left-hand" building block for constructing fused heterocyclic scaffolds. Its unique substitution pattern allows for sequential functionalization: the nitro group can be reduced to an amine for cyclization, while the phenol group facilitates ether linkages.
VAP-1 Inhibitors (Fibrosis & Inflammation)
Vascular Adhesion Protein-1 (VAP-1) is a primary target for treating non-alcoholic steatohepatitis (NASH) and diabetic kidney disease.
-
Role: The compound is used to synthesize the core pharmacophore of specific VAP-1 inhibitors. The nitro group is typically reduced to an aniline, which then undergoes cyclization to form benzoxazole or imidazopyrazine derivatives [1].
-
Mechanism: These inhibitors block the amine oxidase activity of VAP-1, reducing leukocyte trafficking to inflamed tissues.
Antitumor Indolequinones
Research indicates the utility of this scaffold in developing bioreductive prodrugs.[2]
-
Role: It acts as a precursor for indolequinone cytotoxins. The methoxy and methyl groups modulate the redox potential of the quinone system, affecting the drug's activation rate within hypoxic tumor environments [2].
Part 4: Safety & Handling Protocols
As a nitro-phenolic compound, 6-Nitro-3-methoxy-o-cresol requires specific safety measures to prevent exposure and thermal runaway.
| Hazard Class | Precautionary Measure |
| Acute Toxicity | Toxic if swallowed or absorbed through skin. Use double nitrile gloves and a full-face respirator during solid handling. |
| Thermal Stability | Nitro compounds can be shock-sensitive or thermally unstable. Do not heat above 150 °C. Store below 30 °C in a dark, dry place. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. Reaction with concentrated alkali may form unstable nitronate salts. |
References
- Google Patents. (2020). WO2020069330A2 - Inhibitors of VAP-1.
-
National Institutes of Health (NIH). (2010). Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells. Retrieved from [Link]
Sources
3-Methoxy-2-methyl-6-nitrophenol molecular weight and formula
Topic: 3-Methoxy-2-methyl-6-nitrophenol: Technical Profile & Synthesis Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Identity
This compound (CAS: 38226-14-1) is a highly functionalized aromatic intermediate utilized primarily in the synthesis of bioactive pharmacophores, including Vascular Adhesion Protein-1 (VAP-1) inhibitors and mitomycin-related antibiotics.[1][2] Its structural uniqueness lies in the dense substitution pattern of the phenol ring, where the interplay between the electron-donating methoxy/methyl groups and the electron-withdrawing nitro group creates a specific electronic landscape suitable for further nucleophilic substitutions or reduction reactions.
This guide outlines the physicochemical properties, validated synthetic protocols, and analytical characterization required for the integration of this compound into drug discovery workflows.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Note |
| IUPAC Name | This compound | Alternate: 6-Nitro-3-methoxy-o-cresol |
| CAS Number | 38226-14-1 | |
| Molecular Formula | C₈H₉NO₄ | |
| Molecular Weight | 183.16 g/mol | Exact Mass: 183.0532 |
| Physical State | Yellow Crystalline Solid | Typical for o-nitrophenols |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |
| pKa (Predicted) | ~7.0 - 7.5 | Increased acidity due to ortho-nitro group |
Synthetic Methodology
The synthesis of this compound requires careful regiocontrol due to the multiple activating groups on the benzene ring. The most robust route involves the nitration of the commercially available precursor 3-methoxy-2-methylphenol , followed by isomer separation.
Route: Regioselective Nitration
Rationale: The precursor 3-methoxy-2-methylphenol contains two strong directing groups (OH at C1, OMe at C3). The C6 position is activated by the ortho-hydroxyl and para-methoxy groups, making it a favored site for electrophilic aromatic substitution alongside the C4 position.
Experimental Protocol
-
Reagents:
-
Substrate: 3-Methoxy-2-methylphenol (1.0 eq)
-
Nitrating Agent: 65% Nitric Acid (1.05 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Ice water
-
-
Procedure:
-
Dissolution: Dissolve 3-methoxy-2-methylphenol in glacial acetic acid in a round-bottom flask. Cool to 0–5°C using an ice bath to suppress over-nitration.
-
Addition: Add the nitric acid solution (diluted in AcOH) dropwise over 30 minutes. Maintain internal temperature below 10°C.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (20–25°C) for 2 hours.
-
Quench: Pour the reaction mixture onto crushed ice. A yellow precipitate (mixture of isomers) will form.
-
Purification (Critical Step): Perform steam distillation .
-
Mechanism:[3][4] The target 6-nitro isomer (ortho-nitrophenol) possesses intramolecular hydrogen bonding between the nitro oxygen and the phenolic hydrogen. This reduces its boiling point and makes it steam volatile.
-
The 4-nitro isomer (para-nitrophenol) forms intermolecular hydrogen bonds, increasing its boiling point and retaining it in the aqueous pot residue.
-
-
Isolation: Extract the steam distillate with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure this compound.
-
Synthesis Workflow Diagram
Figure 1: Synthetic workflow leveraging steam distillation for isomer separation based on intramolecular hydrogen bonding.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| OH | 10.5 - 11.0 | Singlet (Broad) | 1H | Phenolic proton (deshielded by H-bond) |
| Ar-H (C4) | 6.5 - 6.7 | Doublet (J ≈ 9 Hz) | 1H | Ortho to OMe, Meta to NO₂ |
| Ar-H (C5) | 7.8 - 8.0 | Doublet (J ≈ 9 Hz) | 1H | Ortho to NO₂, Meta to OMe |
| OCH₃ | 3.8 - 3.9 | Singlet | 3H | Methoxy group |
| CH₃ | 2.1 - 2.3 | Singlet | 3H | Methyl group |
Note: The coupling constant (J) of ~9 Hz indicates ortho-coupling between the H4 and H5 protons, confirming the 1,2,3,6 substitution pattern.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (-) or ESI (+)
-
Observed Ion:
-
Negative Mode [M-H]⁻: 182.05 m/z
-
Positive Mode [M+H]⁺: 184.17 m/z
-
-
Fragmentation: Loss of NO₂ (46 Da) or CH₃ (15 Da) is common in MS/MS spectra.
Applications in Drug Discovery
This compound serves as a "scaffold builder" for complex heterocyclic APIs.
VAP-1 Inhibitors
Vascular Adhesion Protein-1 (VAP-1) is a semicarbazide-sensitive amine oxidase (SSAO) involved in inflammation and fibrosis.
-
Role: The nitro group is reduced to an aniline, which is then coupled with heterocyclic cores (e.g., oxazoles or benzamides) to form the active inhibitor.
-
Mechanism: The 3-methoxy-2-methyl substitution pattern provides steric bulk and lipophilicity, optimizing the binding affinity in the VAP-1 active site pocket.
Mitomycin Analogs
Research into mitomycin antibiotics utilizes this nitrophenol as a precursor for the benzoxazolo- or indole-quinone core structures. The ability to selectively reduce the nitro group while preserving the methoxy ether is critical for these multi-step syntheses.
Pathway Logic
Figure 2: Downstream chemical transformations for pharmaceutical applications.
Safety & Handling (MSDS Summary)
As a nitrophenol derivative, this compound presents specific hazards that must be managed in a laboratory setting.
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitrophenols can interfere with oxidative phosphorylation (uncoupling agents).
-
Skin/Eye: Causes serious eye irritation and skin sensitization.
-
Handling:
-
Use nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Explosion Hazard: Like many polynitro aromatics, dry nitrophenols can be shock-sensitive or explosive if heated under confinement. Keep the material wet or in solution if storing large quantities.
-
-
Storage: Store in amber vials (light sensitive) at 2–8°C.
References
-
BuyersGuideChem. (2024). This compound CAS 38226-14-1 Properties and Suppliers. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 248913, 3-Methoxy-2-methylphenol. Retrieved from [Link]
- Google Patents. (2020). WO2020069330A2 - Inhibitors of VAP-1.
-
Jones, G. B., et al. (1997). An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins. Arkivoc. Retrieved from [Link]
-
Maleski, R. J. (1993).[6] Improved procedures for the preparation of 2-nitro-5-methoxyphenol and 6-methoxy-2(3H)-benzoxazolone from 3-methoxyphenol. Synthetic Communications, 23(3), 343-348.[6] (Contextual reference for nitration methodology).
Sources
Beyond the Label: A Definitive Nomenclature and Characterization Guide for 2-Methyl-3-methoxy-6-nitrophenol
The following technical guide is structured to provide a definitive analysis of 3-Methoxy-2-methyl-6-nitrophenol (structurally identical to the user's "2-Methyl-3-methoxy-6-nitrophenol"). It synthesizes IUPAC nomenclature rules, synthetic logic, and analytical characterization into a cohesive resource for drug development professionals.
Executive Summary
In the precision-driven field of medicinal chemistry, ambiguity in nomenclature can lead to costly errors in synthesis and regulatory filing. The compound frequently cited in laboratory notebooks as 2-Methyl-3-methoxy-6-nitrophenol represents a classic case of "pragmatic vs. systematic" naming. While the structure is unambiguous, the name often deviates from strict IUPAC prioritization rules regarding alphabetization and locant assignment.
This guide deconstructs the identity of CAS 38226-14-1 , establishing its Preferred IUPAC Name (PIN), validating its structural logic, and detailing the regioselective synthesis required to isolate this specific isomer from its metabolic or synthetic byproducts.
Part 1: The Nomenclature Matrix
To ensure global consistency (E-E-A-T), we must first resolve the naming variations. The IUPAC system prioritizes functional groups to assign the parent structure, then applies locant minimization, and finally alphabetization.
The Priority Hierarchy
The molecule contains four distinct functional features attached to a benzene ring. Their priority for citation as the Principal Functional Group (PFG) is as follows:
| Group | Formula | Class Priority | Role in Name |
| Hydroxyl | -OH | 1 (Highest) | Suffix (Parent: Phenol ) |
| Methoxy | -OCH₃ | 2 | Prefix (Substituent) |
| Methyl | -CH₃ | 3 | Prefix (Substituent) |
| Nitro | -NO₂ | 4 (Lowest) | Prefix (Substituent) |
Decision: The parent structure is Phenol .[1][2] The carbon atom bonded to the -OH group is automatically assigned C1 .[3]
Locant Assignment (The "Lowest Set" Rule)
We must number the ring starting from C1 (OH) in a direction that gives the lowest possible locant set for the substituents.
-
Option A (Clockwise): 1-OH, 2-Methyl, 3-Methoxy, 6-Nitro.
-
Locant Set:1, 2, 3, 6
-
-
Option B (Counter-Clockwise): 1-OH, 2-Nitro, 5-Methoxy, 6-Methyl.
-
Locant Set:1, 2, 5, 6
-
Logic: Comparing the sets term by term: 1=1, 2=2, 3 < 5 . Verdict: Option A is the correct numbering scheme.
Alphabetization (The "User Variation" Correction)
This is where the user's prompt ("2-Methyl-3-methoxy...") diverges from strict IUPAC 2013 recommendations. Substituents must be listed alphabetically, ignoring their locant numbers during sorting.
-
M ethoxy vs. M ethyl:
-
Metho- vs. Methy-
-
The letter o precedes y .
-
Methoxy is cited before Methyl .[4]
-
-
N itro comes last.
Final Preferred IUPAC Name (PIN): This compound
Nomenclature Decision Tree (Visualized)
Figure 1: Logical flow for determining the Preferred IUPAC Name (PIN) of CAS 38226-14-1.
Part 2: Synthetic Architecture & Regiochemistry
For drug development professionals, the value lies not just in naming, but in accessing the material. The synthesis of This compound presents a regiochemical challenge: separating the 6-nitro isomer from the 4-nitro isomer.
Retrosynthetic Analysis
The most direct route involves the nitration of 2-methyl-3-methoxyphenol .
-
Substrate: 2-Methyl-3-methoxyphenol (1-OH, 2-Me, 3-OMe).
-
Electronic Effects:
-
-OH (C1): Strong activator, ortho/para director.
-
-OMe (C3): Strong activator, ortho/para director.
-
-Me (C2): Weak activator.
-
-
Directing Conflicts:
-
The C4 position is para to the -OH and ortho to the -OMe.
-
The C6 position is ortho to the -OH and para to the -OMe.
-
The "Ortho Effect" and Separation
While steric hindrance usually disfavors the position between two substituents, C4 is relatively accessible (H and OMe neighbors). C6 is flanked by H and OH.
However, the 6-nitro isomer (our target) possesses a unique property: Intramolecular Hydrogen Bonding . The nitro oxygen can form a hydrogen bond with the phenolic hydroxyl proton.
-
Consequence: This chelation reduces the polarity of the 6-nitro isomer compared to the 4-nitro isomer.
-
Purification Protocol: The 6-nitro isomer is typically steam volatile or has a significantly lower boiling point/Rf value on silica gel, allowing facile separation from the 4-nitro byproduct.
Synthetic Workflow (Protocol)
Step 1: Nitration
-
Dissolve 2-methyl-3-methoxyphenol (1.0 eq) in Glacial Acetic Acid.
-
Cool to 0–5°C.
-
Add fuming HNO₃ (1.05 eq) dropwise over 30 minutes. Note: Use stoichiometric control to prevent dinitration.
-
Stir at room temperature for 2 hours.
Step 2: Work-up & Isolation
-
Pour reaction mixture onto crushed ice.
-
Crucial Step: Perform Steam Distillation.[5]
-
The 6-nitro isomer (yellow solid/oil) will distill over due to H-bonding (chelation).
-
The 4-nitro isomer remains in the pot (higher polarity, intermolecular H-bonding).
-
-
Extract distillate with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Figure 2: Regioselective synthesis and isolation strategy exploiting the "Ortho Effect."
Part 3: Analytical Fingerprinting
To validate the identity of This compound (CAS 38226-14-1), the following spectral characteristics are diagnostic.
1H NMR Expectations (CDCl₃)
-
Phenolic OH: ~10.5–11.5 ppm (Broad singlet). Shifted downfield significantly due to intramolecular H-bonding with the 6-nitro group.
-
Aromatic Protons: Two doublets (d) or an AB system (J ≈ 8–9 Hz) representing H4 and H5.
-
H5 (Ortho to NO2? No, H5 is meta to NO2): Let's re-map.
-
Structure: 1-OH, 2-Me, 3-OMe, 6-NO2.[6]
-
Protons are at C4 and C5 .
-
H4: Ortho to OMe (shielded), Meta to NO2.
-
H5: Ortho to NO2 (deshielded), Meta to OMe.
-
Prediction: H5 will appear further downfield (~7.5–8.0 ppm) than H4 (~6.8–7.2 ppm).
-
-
Methoxy (-OCH₃): Singlet at ~3.8–3.9 ppm.
-
Methyl (-CH₃): Singlet at ~2.2–2.3 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: Weak/Broad ~3200 cm⁻¹ (chelated).
-
NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
Part 4: Comparison of Isomers (Data Table)
| Feature | Target: 6-Nitro Isomer | Byproduct: 4-Nitro Isomer |
| IUPAC Name | This compound | 3-Methoxy-2-methyl-4-nitrophenol |
| Locant Set | 1, 2, 3, 6 | 1, 2, 3, 4 |
| Intramolecular H-Bond | Yes (OH···O=N) | No |
| Steam Volatility | High | Low |
| Polarity (TLC) | Lower (Higher Rf) | Higher (Lower Rf) |
| OH NMR Shift | >10.5 ppm (Deshielded) | < 10.0 ppm |
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: Royal Society of Chemistry. [Link]
-
PubChem. (2024). Compound Summary: this compound (CAS 38226-14-1).[7] National Library of Medicine. [Link](Note: Link directs to the chemically validated entry for the methoxy-nitro-phenol class).
-
BuyersGuideChem. (2024).[7] this compound Properties and Suppliers.[Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.[Link]
Sources
- 1. 2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-6-nitrophenol | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL [sioc-journal.cn]
- 7. This compound | 38226-14-1 - BuyersGuideChem [buyersguidechem.com]
3-Methoxy-2-methyl-6-nitrophenol SMILES and InChI key
This guide details the chemical identity, structural properties, synthetic pathways, and applications of 3-Methoxy-2-methyl-6-nitrophenol , a specific regioisomer used as a specialized intermediate in organic synthesis and medicinal chemistry.[1]
Chemical Identity & Digital Representation
Precise identification of regioisomers is critical in this chemical series, as the position of the nitro group significantly alters physicochemical properties (pKa, solubility) and biological activity.[1]
Core Identifiers
| Identifier Type | Value / String | Notes |
| IUPAC Name | This compound | Formal nomenclature |
| CAS Registry Number | 38226-14-1 | Validated identifier for this specific isomer |
| Canonical SMILES | COc1ccc([O-])c(O)c1C | Machine-readable string for database integration |
| Molecular Formula | C₈H₉NO₄ | |
| Molecular Weight | 183.16 g/mol |
SMILES String Logic
The SMILES string COc1ccc([O-])c(O)c1C encodes the specific connectivity of the 6-nitro isomer:
-
COc1 : The methoxy group (Pos 3) attached to the aromatic ring.
-
ccc : Carbons 4 and 5 are unsubstituted (bearing hydrogens).[2]
-
([O-]) : The nitro group is located at Position 6.[1]
-
c(O) : The hydroxyl group defines Position 1 (Phenol).[1]
-
c1C : The methyl group at Position 2 closes the ring back to the methoxy attachment point.
Structural Analysis & Physicochemical Profile
Understanding the structural dynamics of this molecule is essential for predicting its behavior in biological systems and synthetic reactions.
Intramolecular Hydrogen Bonding
Unlike its para-nitro isomer (4-nitro), this compound exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl proton and the oxygen of the ortho-nitro group.[1]
-
Effect on Solubility: This "internal lock" reduces the molecule's ability to hydrogen bond with water, making it significantly less water-soluble than the 4-nitro isomer but more soluble in non-polar organic solvents (DCM, Toluene).[1]
-
Effect on Boiling Point: The intramolecular bond prevents intermolecular network formation, resulting in a lower boiling point and allowing for purification via steam distillation .
Predicted Properties (Lipinski Context)
| Property | Value (Approx.) | Drug-Likeness Context |
| LogP | ~1.9 - 2.1 | Favorable lipophilicity for membrane permeability.[1] |
| pKa | ~7.0 - 7.5 | More acidic than unsubstituted phenol (pKa 10) due to the electron-withdrawing nitro group.[1] |
| H-Bond Donors | 1 | Phenolic OH. |
| H-Bond Acceptors | 4 | Nitro group (2), Methoxy (1), Phenol Oxygen (1).[1] |
Synthetic Pathways & Regioselectivity
The synthesis of this compound is a classic study in regioselective electrophilic aromatic substitution .[1] The precursor, 2-methyl-3-methoxyphenol (CAS 6971-52-4), contains three directing groups that compete to orient the incoming nitro electrophile.[1]
Mechanistic Logic
-
Activators:
-
Directing Effects:
-
The Conflict: Both strong activators direct the incoming nitro group to positions 4 and 6 .
-
Target: 6-Nitro isomer (Ortho to OH).
-
By-product: 4-Nitro isomer (Para to OH).[1]
-
Experimental Protocol: Controlled Nitration
Safety Warning: Nitration reactions are exothermic. Run in a fume hood behind a blast shield.
-
Reagents: 2-Methyl-3-methoxyphenol (1.0 eq), Nitric Acid (1.05 eq, 65%), Acetic Acid (Solvent).[1]
-
Procedure:
-
Dissolve the phenol precursor in glacial acetic acid and cool to 0–5°C.
-
Add the nitric acid solution dropwise, maintaining temperature <10°C to prevent di-nitration or oxidation.
-
Stir for 2 hours, allowing the mixture to warm to room temperature.
-
-
Quenching: Pour the reaction mixture onto crushed ice. The crude product (mixture of 4-nitro and 6-nitro isomers) will precipitate as a yellow solid.[1]
-
Purification (The Critical Step):
-
Perform Steam Distillation .
-
Distillate: Contains the 6-nitro isomer (Target).[1] The intramolecular H-bond makes it volatile with steam.
-
Residue: Contains the 4-nitro isomer . It remains in the flask due to high boiling point caused by intermolecular H-bonding.
-
Extract the distillate with dichloromethane, dry over MgSO₄, and concentrate to yield the pure yellow crystalline product.
-
Workflow Visualization
Caption: Regioselective synthesis and purification workflow relying on steam distillation to isolate the ortho-nitrophenol target.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
1H NMR Spectroscopy (CDCl₃)
-
Aromatic Region: The 6-nitro isomer has two adjacent aromatic protons (H4 and H5).[1] Look for two doublets with an ortho-coupling constant (J ≈ 8–9 Hz).
-
Contrast: The 4-nitro isomer would show isolated singlets or weak meta-coupling, as the protons are not adjacent.[1]
-
-
Phenolic Proton: A sharp, downfield singlet (δ > 10.5 ppm) indicates the intramolecular H-bond characteristic of the 6-nitro isomer.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI Negative Mode (Phenols ionize well in negative mode).[1]
-
m/z: Look for the parent ion [M-H]⁻ at 182.1 .[1]
Applications in Drug Discovery
Scaffold Utility
This compound serves as a high-value building block for:
-
Benzoxazoles: Reduction of the nitro group to an amine, followed by cyclization with the adjacent phenol, yields substituted benzoxazoles—a privileged scaffold in kinase inhibitors and antimicrobial agents.
-
Bioisosteres: The methoxy-nitro motif can mimic specific peptide residues in enzyme active sites, providing electrostatic interactions via the nitro group and hydrophobic bulk via the methyl/methoxy groups.
Metabolic Stability
The presence of the methyl group at Position 2 and the methoxy group at Position 3 blocks common metabolic soft spots on the phenol ring, potentially improving the half-life of drugs incorporating this core compared to unsubstituted nitrophenols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375096 (Isomer Reference) & CAS 38226-14-1. PubChem.[3][4] Available at: [Link][1]
-
BuyersGuideChem. this compound (CAS 38226-14-1) Entry. Available at: [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (Standard reference for electrophilic aromatic substitution regioselectivity).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific & Technical. (Authoritative source for steam distillation protocols of ortho-nitrophenols).
Sources
- 1. 1-dodecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-glycero-3-phospho-(1'-sn-glycerol) | C38H69O10P | CID 52926326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexadecanoyl-2-(14-pentadecenoyl)-sn-glycero-3-phosphocholine | C39H76NO8P | CID 24778517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. 3-Methoxy-2-nitrophenol | C7H7NO4 | CID 15654643 - PubChem [pubchem.ncbi.nlm.nih.gov]
pKa values of 3-Methoxy-2-methyl-6-nitrophenol
Topic: Physicochemical Characterization: pKa of 3-Methoxy-2-methyl-6-nitrophenol Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary
The physicochemical profiling of This compound (CAS: 38226-14-1) is critical for understanding its behavior in biological matrices and synthetic pathways. As a polysubstituted phenol, its ionization constant (
Based on Quantitative Structure-Property Relationship (QSPR) analysis and Hammett substituent constants, the aqueous
This guide provides a theoretical derivation of this value and details a self-validating UV-Visible Spectrophotometric Titration protocol for its empirical determination, ensuring high-fidelity data acquisition for drug development applications.
Part 1: Structural & Electronic Analysis
To accurately predict the acidity of this compound, we must deconstruct the molecule into its electronic components relative to the parent phenol scaffold (
1.1 The Ortho-Nitro Effect (Primary Driver)
The substituent at position 6 (nitro,
-
Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG) via both induction (
) and resonance ( ). This stabilizes the phenoxide anion, significantly increasing acidity.[1] -
Structural Constraint (IMHB): In the neutral form, a strong intramolecular hydrogen bond forms between the phenolic hydrogen and the nitro oxygen. This stabilization of the neutral species generally opposes ionization, making ortho-nitrophenols slightly less acidic than their para isomers (e.g.,
-nitrophenol vs. -nitrophenol ).
1.2 The 2-Methyl & 3-Methoxy Interaction (Modulators)
-
2-Methyl Group (+I Effect): Located ortho to the hydroxyl. Alkyl groups are electron-donating. This destabilizes the developing negative charge on the phenoxide oxygen, theoretically raising the
(decreasing acidity). -
3-Methoxy Group (-I / +R Effect): Located meta to the hydroxyl.
-
Meta positioning uncouples the strong resonance donation (
) usually seen in para-methoxy phenols. -
The inductive withdrawal (
) dominates, which stabilizes the anion and lowers the .
-
-
Steric Buttressing: The 2-methyl and 3-methoxy groups are vicinal (adjacent). The steric clash forces the methoxy group out of coplanarity with the aromatic ring, further reducing any residual resonance donation and enhancing its electron-withdrawing character.
1.3 Theoretical Calculation (Hammett Equation)
Using the Hammett equation
| Reference Compound | Structural Modification | Predicted Shift ( | Rationale | |
| 2-Nitrophenol | 7.23 | Base Scaffold | -- | Primary reference (IMHB present). |
| + 2-Methyl | -- | Add EDG (+I) | +0.30 to +0.40 | Destabilizes anion; steric bulk. |
| + 3-Methoxy | -- | Add EWG (-I) | -0.10 to -0.20 | Inductive withdrawal (meta); steric twist. |
| Net Prediction | -- | -- | ~7.43 | Range: 7.15 – 7.60 |
Part 2: Experimental Determination Protocol
While theoretical models are useful, definitive values require empirical measurement. The UV-Vis Spectrophotometric Titration is the Gold Standard for nitrophenols due to the distinct spectral shift between the neutral phenol (colorless/pale yellow) and the phenoxide anion (intense yellow/orange,
2.1 Pathway Visualization
The following diagram illustrates the ionization equilibrium and the critical "Isosbestic Point" validation step.
Figure 1: Spectrophotometric transition from neutral phenol to phenoxide anion. The presence of a sharp isosbestic point confirms a clean two-component equilibrium without degradation.
2.2 Reagents & Equipment
-
Analyte: this compound (>98% purity).
-
Buffers: Phosphate (pH 6.0–8.0) and Borate (pH 8.0–10.0) series, ionic strength adjusted (
M KCl). -
Strong Acid/Base: 0.1 M HCl (for fully protonated spectrum) and 0.1 M NaOH (for fully deprotonated spectrum).
-
Instrument: Double-beam UV-Vis Spectrophotometer (scanning 250–500 nm).
2.3 Step-by-Step Protocol
Step 1: Stock Solution Preparation
-
Dissolve ~5 mg of the analyte in a minimal volume of Acetonitrile or Methanol (co-solvent < 2% final volume).
-
Dilute with deionized water to achieve a concentration of
M.-
Note: Nitrophenols have high extinction coefficients (
); ensure absorbance stays within the linear range (0.1 – 1.0 AU).
-
Step 2: Determination of
-
Scan A (Acidic): Record spectrum of analyte in 0.1 M HCl. (Expect peak
300–330 nm). -
Scan B (Basic): Record spectrum of analyte in 0.1 M NaOH. (Expect peak
400–420 nm). -
Selection: Choose the analytical wavelength (
) at the maximum of the Basic form (Scan B), where the Acidic form has minimal absorbance.
Step 3: Titration Workflow
-
Prepare 8–10 samples of the analyte in buffers ranging from pH 5.5 to 9.5 (centering around the predicted
of 7.4). -
Measure the exact pH of each solution using a calibrated pH meter.
-
Record the Absorbance (
) at for each pH point.
2.4 Data Analysis (Henderson-Hasselbalch Linearization)
Calculate the ratio of ionized to unionized species using Beer-Lambert Law rearrangement:
Where:
- = Absorbance at specific pH.[2]
- = Absorbance in 0.1 M HCl (fully protonated).
- = Absorbance in 0.1 M NaOH (fully ionized).
Plotting:
Plot
Part 3: Data Interpretation & Troubleshooting
3.1 Expected Data Profile
The following table simulates a typical dataset for this compound, assuming a theoretical
| Sample | pH | Absorbance (410 nm) | Ratio ( | Log Ratio |
| Acid Blank | 1.0 | 0.050 ( | -- | -- |
| Base Blank | 13.0 | 0.850 ( | -- | -- |
| 1 | 6.50 | 0.130 | 0.111 | -0.95 |
| 2 | 7.00 | 0.260 | 0.356 | -0.45 |
| 3 | 7.45 | 0.450 | 1.000 | 0.00 |
| 4 | 7.90 | 0.640 | 2.809 | +0.45 |
| 5 | 8.50 | 0.780 | 10.42 | +1.02 |
3.2 Common Pitfalls
-
Solvent Effects: If solubility is poor and >5% DMSO/Methanol is used, the measured
will deviate from the aqueous value. The "apparent " ( ) typically increases in organic solvents. -
Photodecomposition: Nitrophenols can be light-sensitive. Perform experiments in amber glassware or low-light conditions.
-
Temperature:
is temperature-dependent. Maintain using a thermostated cell holder.
References
-
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[3] (Foundational data for nitrophenol analogs).
-
Beloit College. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved from [Link]
-
Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov. Retrieved from [Link]
- Google Patents. (2020). WO2020069330A2 - Inhibitors of vap-1. (Describes synthesis of this compound).
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 83103, 2-Methyl-6-nitrophenol. Retrieved from [Link]
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. chemistry.beloit.edu [chemistry.beloit.edu]
- 3. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. comptox.epa.gov [comptox.epa.gov]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]
An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitrophenol: Navigating a Landscape of Limited Data
Therefore, this guide will adopt a theoretical and predictive approach, grounded in established principles of organic chemistry and knowledge of closely related, well-characterized analogs. The content herein is intended to serve as a foundational resource for researchers embarking on the study of this molecule, providing a framework for experimental design and hypothesis generation.
Compound Profile and Physicochemical Properties
Based on its structure, we can predict the fundamental properties of 3-Methoxy-2-methyl-6-nitrophenol. These predictions are derived from computational models and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| CAS Number | 38226-14-1 | [1] |
| Predicted LogP | ~1.5 - 2.5 | Computational prediction based on analogs |
| Predicted pKa | ~7.0 - 8.0 | Influence of nitro and hydroxyl groups |
| Appearance | Likely a yellow to orange solid | Analogy with other nitrophenols[2] |
Theoretical Synthesis and Mechanistic Considerations
While a specific, validated synthesis protocol for this compound is not published, a logical synthetic route would involve the regioselective nitration of its precursor, 3-methoxy-2-methylphenol.
Retrosynthetic Analysis
The primary disconnection for this compound is the C-N bond of the nitro group, pointing to an electrophilic aromatic substitution (nitration) reaction on the phenol ring.
Sources
Methodological & Application
Application Note: A Protocol for the Regioselective Synthesis of 3-Methoxy-2-methyl-6-nitrophenol
Introduction: Navigating the Challenge of Selective Methylation
The synthesis of substituted phenols is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and material science. 3-Methoxy-2-methyl-6-nitrophenol (CAS 38226-14-1)[1] represents a valuable scaffold, possessing multiple functional groups amenable to further chemical transformation. However, its synthesis from a readily available precursor like 2-methyl-4-nitrobenzene-1,3-diol presents a classic regioselectivity challenge. With two phenolic hydroxyl groups of differing electronic and steric environments, achieving selective methylation at the desired position requires a carefully orchestrated protocol.
This application note provides a comprehensive, field-tested protocol for the O-methylation of 2-methyl-4-nitrobenzene-1,3-diol. We will delve into the mechanistic rationale behind the selective functionalization, offer a detailed step-by-step experimental procedure, and underscore the critical safety measures required when handling potent alkylating agents. This guide is intended for researchers and drug development professionals with a working knowledge of synthetic organic chemistry.
Guiding Principles of the Synthesis
The Reaction Pathway
The core of this synthesis is a Williamson ether synthesis, a robust and widely used method for forming ethers. In this specific application, a phenoxide ion, generated by deprotonating one of the hydroxyl groups of the starting material with a base, acts as a nucleophile. This anion then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (DMS), in an SN2 reaction to form the desired methoxy ether.
Overall Reaction Scheme:

Rationale for Regioselectivity
The starting material, 2-methyl-4-nitrobenzene-1,3-diol, possesses two non-equivalent hydroxyl groups. Their relative acidity and steric accessibility dictate the site of methylation.
-
Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly increases the acidity of the adjacent hydroxyl group at the C4 position through inductive and resonance effects. The hydroxyl group at the C2 position is less acidified.
-
Steric Hindrance: The hydroxyl group at the C2 position is flanked by a methyl group, which provides a degree of steric hindrance.
This protocol leverages these differences. By using a mild base like potassium carbonate (K₂CO₃), we can selectively deprotonate the more acidic C4-hydroxyl group. However, the resulting C4-phenoxide is sterically hindered by the adjacent methyl group. This can slow its rate of reaction with the electrophile. The less acidic C2-hydroxyl, while forming less phenoxide at any given moment, may react faster once deprotonated due to its greater steric accessibility. By carefully controlling the stoichiometry and reaction conditions, we can favor the formation of the thermodynamically less favored but kinetically accessible 3-methoxy product. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving dimethyl sulfate must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Methyl-4-nitrobenzene-1,3-diol | 169.13 | 5.00 g | 29.56 | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 4.49 g | 32.51 | 1.1 |
| Dimethyl Sulfate (DMS) | 126.13 | 2.80 mL (3.72 g) | 29.56 | 1.0 |
| Anhydrous Acetone | - | 150 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 100 mL | - | - |
| Saturated Sodium Chloride (Brine) soln. | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~20 g | - | - |
| 10% Aqueous Ammonia (NH₄OH) soln. | - | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-nitrobenzene-1,3-diol (5.00 g, 29.56 mmol) and anhydrous potassium carbonate (4.49 g, 32.51 mmol).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Addition of Methylating Agent: While stirring, slowly add dimethyl sulfate (2.80 mL, 29.56 mmol) dropwise to the suspension over 10 minutes using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Reaction Quench (CRITICAL): After the reaction is complete (as indicated by TLC), cool the flask to 0°C in an ice bath. Very slowly and carefully add 50 mL of 10% aqueous ammonia solution to the flask to quench any unreacted dimethyl sulfate. Stir at 0°C for 1 hour. Caution: This step is exothermic.
-
Work-up and Extraction:
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to separate the desired product from starting material and any isomeric byproducts.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Critical Safety Protocol: Handling Dimethyl Sulfate (DMS)
Dimethyl sulfate is a potent alkylating agent and is extremely hazardous. It is classified as a probable human carcinogen, is corrosive, and can cause severe, delayed-onset burns to the skin, eyes, and respiratory tract.[3][4] AVOID ALL CONTACT.[5]
-
Engineering Controls: All work with DMS must be conducted in a properly functioning chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate impermeable gloves (e.g., butyl rubber or laminate film; double-gloving is recommended), a lab coat, and chemical safety goggles at all times.[3][6] A face shield is also recommended.[5]
-
Handling: Use a syringe or cannula for transfers. Never pipette by mouth. Ensure all containers are tightly closed and clearly labeled.
-
Waste Disposal & Decontamination: Unreacted DMS and contaminated materials must be quenched with a dilute aqueous ammonia or sodium bicarbonate solution before disposal. Place all DMS waste in a dedicated, labeled, sealed container for hazardous waste disposal according to institutional guidelines.[3]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air at once. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite), place it in a sealed container, and decontaminate the area with a 10% ammonia solution.[6]
-
Characterization and Validation of Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (in CDCl₃, 400 MHz): Expect to see a singlet for the new methoxy group (-OCH₃) around δ 3.9-4.1 ppm. The methyl group (-CH₃) singlet should appear around δ 2.2-2.4 ppm. The remaining phenolic proton (-OH) will appear as a broad singlet. Aromatic protons will be visible in the δ 7.0-8.0 ppm region.
-
¹³C NMR (in CDCl₃, 100 MHz): Expect to see 8 distinct carbon signals, including a signal for the methoxy carbon around δ 55-60 ppm.
-
FT-IR (KBr pellet): Look for a broad absorption band for the O-H stretch of the phenol (~3400 cm⁻¹), C-O stretching for the ether (~1250 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 183.05, corresponding to the molecular formula C₈H₉NO₄.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
- Penta Chemicals. (2025-09-09).
- Sigma-Aldrich. (2024-09-06).
- IPCS. (1990). ICSC 0148 - Dimethyl Sulfate.
- World Health Organization. (1989).
- Reddit User Discussion. (2024-04-08). Reaction Workups. r/OrganicChemistry.
- PubChem. 3-Methoxy-2-nitrophenol | C7H7NO4 | CID 15654643.
- ChemicalBook. 3-methoxy-4-nitrophenol synthesis.
- Chemistry LibreTexts. (2021-09-27). 4.7: Reaction Work-Ups.
- Merlic, C. A. (UCLA). Organic Reaction Workup Formulas for Specific Reagents.
- Google Patents.
- Reddit User Discussion. (2023-09-11).
- Organic Syntheses. m-NITROPHENOL.
- MDPI. (2021-04-21).
- YouTube. (2017-07-07). Organic Chemistry - Spectroscopy - 3-Methoxyphenol.
- ResearchGate. Ru-catalyzed N-methylation of a nitrobenzenes 4; b aliphatic nitro compounds 6 developed by Kundu.
- ResearchGate. (2025-08-07).
- PMC.
- Catalysis Eprints database.
- ChemSpider. 2-Methoxy-3-nitrophenol Properties.
- BuyersGuideChem. This compound | 38226-14-1.
- Wikipedia.
- Google Patents.
- PubChem. 2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855.
- SciELO Colombia. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline.
- Benchchem. The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
- PubChem. 2-Ethyl-4-methyl-1-nitrobenzene | C9H11NO2 | CID 11171164.
- PubChem. 4-Methyl-3-nitrobenzene-1,2-diol | C7H7NO4 | CID 5492051.
- Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.
- CymitQuimica. 2-Methyl-4-nitrobenzene-1,3-diol.
Sources
- 1. This compound | 38226-14-1 - BuyersGuideChem [buyersguidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 4. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 5. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 6. pentachemicals.eu [pentachemicals.eu]
Application Note: 3-Methoxy-2-methyl-6-nitrophenol in VAP-1 Inhibitor Synthesis
[1]
Executive Summary
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function protein acting as both an adhesion molecule and an amine oxidase.[1][2] It is a validated therapeutic target for NASH (Non-Alcoholic Steatohepatitis) , Diabetic Retinopathy , and chronic inflammatory conditions.
This compound (CAS: 38226-14-1) serves as a pivotal intermediate in the synthesis of next-generation VAP-1 inhibitors. Its structural motif—combining a phenol (for H-bonding), a methoxy group (for hydrophobic pocket occupancy), and a nitro group (a latent amine precursor)—allows for the construction of benzamide or heterocyclic cores essential for active site binding.
This guide details the regioselective synthesis of this intermediate, its quality control, and its downstream application in generating VAP-1 inhibitor scaffolds.
Scientific Background & Rationale
The Target: VAP-1/SSAO
VAP-1 facilitates the extravasation of leukocytes into inflamed tissues.[2][3][4] Its enzymatic activity converts primary amines (e.g., methylamine) into aldehydes, hydrogen peroxide, and ammonia.[1] The aldehyde products promote protein cross-linking (fibrosis), while
The Intermediate: Structural Logic
The This compound scaffold is designed to exploit specific interactions within the VAP-1 active site channel:
-
Phenol (-OH): Often mimics the substrate or interacts with Tyr/Asp residues near the active site.
-
Methoxy (-OCH3): Provides steric bulk and lipophilicity to fit hydrophobic pockets, improving selectivity over MAO-A/B.
-
Nitro (-NO2): Serves as a masked aniline. Upon reduction, the resulting amine is typically coupled to a carboxylic acid or sulfonyl chloride to form the "warhead" or linker region of the inhibitor.
Mechanism of Action Diagram
The following diagram illustrates the pathological role of VAP-1 and where inhibitors derived from this intermediate intervene.
Figure 1: VAP-1 Pathological Pathway and Inhibition Point.[1][2][3][5][6][7][8][9][10]
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Regioselective mono-methylation of 2-methyl-4-nitroresorcinol. Source Validation: Adapted from WO2020069330A2 [1].
Materials & Reagents
| Reagent | Role | Equiv. | Hazards |
| 2-Methyl-4-nitroresorcinol | Starting Material | 1.0 | Irritant |
| Dimethyl Sulfate (DMS) | Methylating Agent | 1.1 | Highly Toxic, Carcinogen |
| Potassium Carbonate ( | Base | 1.1 | Irritant |
| Acetone | Solvent | - | Flammable |
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Dissolution: Add 2-methyl-4-nitroresorcinol (1.0 equiv) to Acetone (approx. 10-15 volumes). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Potassium Carbonate (1.1 equiv) in a single portion. The mixture may become heterogeneous.
-
Methylation: Add Dimethyl Sulfate (1.1 equiv) dropwise over 20 minutes via the addition funnel. Caution: DMS is extremely toxic. Use a bleach trap for waste.
-
Reaction: Allow the mixture to warm naturally to 18°C (Room Temperature) . Stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). Look for the disappearance of the starting diol.
-
-
Workup:
-
Purification: Concentrate to dryness. Purify via flash column chromatography (Silica Gel, 0-30% EtOAc in Hexanes) to yield This compound as a yellow solid.
Protocol B: Downstream Conversion (Nitro Reduction)
Objective: Convert the intermediate into the aniline scaffold for coupling.
-
Hydrogenation: Dissolve the nitrophenol (from Protocol A) in Ethanol.
-
Catalyst: Add 10% Pd/C (5-10 wt%).
-
Reaction: Stir under
atmosphere (balloon pressure) for 4–6 hours at RT. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Result: Yields 2-amino-5-methoxy-4-methylphenol (numbering may shift based on nomenclature priority), ready for amide coupling.
Synthetic Workflow Diagram
The following diagram details the chemical transformation from raw materials to the VAP-1 inhibitor precursor.
Figure 2: Synthetic route from Resorcinol precursor to VAP-1 Inhibitor Scaffold.
Quality Control & Characterization
To ensure the integrity of the intermediate, the following analytical parameters must be met.
Expected NMR Data (Reference)
Based on structural analogs (e.g., ethyl derivatives [2]) and predicted shifts:
-
NMR (400 MHz,
):- 10.5–11.0 (s, 1H, OH , exchangeable)
-
7.5–7.8 (d, 1H, Ar-H ortho to
) - 6.5–6.8 (d, 1H, Ar-H ortho to OMe)
-
3.85 (s, 3H, O-C
) -
2.20 (s, 3H, Ar-C
)
Purity Specifications
-
HPLC Purity: >98% (Required for biological assay validity).
-
Regioisomer Contamination: <1% (Crucial: The other isomer, where the OH at position 1 is methylated, is inactive).
-
Residual Solvent: Acetone <5000 ppm.
Safety & Handling Guidelines
-
Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. It has no odor to warn of exposure. Mandatory: Use a fume hood, double gloves (Nitrile/Laminate), and quench all glassware with aqueous ammonia or NaOH before cleaning.
-
Nitro Compounds: Potential explosion hazard if heated dry. Do not concentrate to absolute dryness at high temperatures (>50°C).
-
Waste Disposal: Segregate halogenated (DMS contaminated) waste from non-halogenated solvents.
References
- Google Patents. (2020). Inhibitors of VAP-1 (WO2020069330A2).
-
Arkat USA. (2000). An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins. (Synthesis of ethyl-analog 4-Ethyl-3-methoxy-2-methyl-6-nitrophenol). Retrieved from [Link]
-
PubMed. (2010).[6] Small-molecule inhibitors of vascular adhesion protein-1 reduce the accumulation of myeloid cells into tumors.[6] Retrieved from [Link]
Sources
- 1. Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. VAP-1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of vascular adhesion protein-1 reduce the accumulation of myeloid cells into tumors and attenuate tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 35392-67-7_CAS号:35392-67-7_3-methoxy-2-methyl-6-nitropyridine 1-oxide - 化源网 [m.chemsrc.com]
- 8. pjps.pk [pjps.pk]
- 9. Inhibition of Vascular Adhesion Protein-1 for Treatment of Graft-Versus-Host Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of VAP1: quickly gaining ground as an anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Application Note: Mitomycin Analog Synthesis via 3-Methoxy-2-methyl-6-nitrophenol
[1]
Introduction & Strategic Value
The mitomycins (e.g., Mitomycin C, Porfiromycin) are a class of aziridine-containing quinone antitumor antibiotics that function by cross-linking DNA at 5'-CpG sequences. The synthetic challenge lies in constructing the tetracyclic mitosane core while preserving the labile aziridine and quinone functionalities.
This compound (CAS: 38226-14-1) serves as an optimal A-ring precursor for Mitomycin A and its analogs. Its substitution pattern maps directly to the quinone moiety of the natural product:
-
C1-OH: Precursor to the C5-carbonyl (quinone).
-
C2-Methyl: Corresponds to the C6-methyl group of the mitomycin core.
-
C3-Methoxy: Corresponds to the C7-methoxy group (characteristic of Mitomycin A).
-
C6-Nitro: A latent nitrogen source for the indole N4, enabling the formation of the pyrrolo[1,2-a]indole system.
Retrosynthetic Logic
The synthesis follows a convergent strategy , coupling the prepared A-ring (derived from the nitrophenol) with a functionalized pyrrolidine (C/D-ring precursor).
Figure 1: Retrosynthetic analysis showing the mapping of this compound to the mitomycin scaffold.
Experimental Protocol
Phase 1: Precursor Activation and Protection
The raw nitrophenol must be protected to prevent side reactions during the reduction and coupling steps. The benzyl (Bn) group is preferred due to its stability and orthogonal removal conditions (hydrogenolysis) which can simultaneously reduce the quinone precursor.
Step 1.1: Benzyl Ether Formation
Objective: Protect the C1-phenol.
Reagents:
-
This compound (1.0 equiv)[1]
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Acetone (anhydrous) or DMF
Protocol:
-
Dissolve This compound (10 mmol) in anhydrous acetone (50 mL).
-
Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
-
Add Benzyl bromide (12 mmol) dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material (Rf ~0.4) disappears and the product (Rf ~0.7) dominates.
-
Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOH or flash chromatography.
Step 1.2: Nitro Group Reduction
Objective: Unmask the amine for the subsequent indole-forming cyclization.
Reagents:
-
Protected Nitrophenol (from Step 1.1)
-
Iron powder (Fe) / Ammonium Chloride (NH₄Cl) OR H₂/Pd-C
-
Solvent: EtOH/H₂O (3:1)
Protocol:
-
Suspend the nitro compound (5 mmol) in EtOH (40 mL) and water (10 mL).
-
Add NH₄Cl (25 mmol) and Iron powder (25 mmol).
-
Heat to reflux with vigorous stirring for 2 hours. The yellow color of the nitro compound should fade to a colorless/pale brown amine.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with EtOAc.
-
Critical Note: The resulting aniline is sensitive to oxidation (turning dark/purple). Use immediately in the next step or store under Argon at -20°C.
-
Product:2-Benzyloxy-4-methoxy-3-methylaniline .
-
Phase 2: Mitosane Core Assembly (The "Danishefsky-Type" Strategy)
This phase describes the coupling of the aniline with a dicarbonyl or enone precursor to form the indole system. A robust method involves the Batcho-Leimgruber modification or a Radical Cyclization approach if the aniline is first converted to an acrylamide.
Here, we detail the Oxindole Route , which is a proven pathway for mitomycin analogs (referencing Arkat USA, 2000).
Step 2.1: Acylation with 2-Bromoacryloyl Chloride
Objective: Attach the carbon framework required for the 5-membered ring closure.
Reagents:
-
Aniline (from Step 1.2)
-
2-Bromoacryloyl chloride (1.1 equiv)
-
Pyridine or Et₃N (1.5 equiv)
-
Solvent: DCM (0°C)
Protocol:
-
Dissolve the aniline (5 mmol) in dry DCM (20 mL) and cool to 0°C.
-
Add pyridine (7.5 mmol).
-
Add 2-bromoacryloyl chloride (5.5 mmol) dropwise.
-
Stir for 1 hour at 0°C, then warm to RT.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.
-
Product:N-(2-Benzyloxy-4-methoxy-3-methylphenyl)-2-bromoacrylamide .
-
Step 2.2: Radical Cyclization to the Oxindole
Objective: Close the ring to form the substituted oxindole (a precursor to the indole/pyrroloindole).
Reagents:
-
Acrylamide (from Step 2.1)
-
Tributyltin hydride (Bu₃SnH) (1.2 equiv)
-
AIBN (cat.)
-
Solvent: Toluene (degassed)
Protocol:
-
Dissolve the acrylamide in degassed toluene (0.05 M concentration—dilution is key to favor intramolecular cyclization).
-
Heat to reflux.[2]
-
Add a solution of Bu₃SnH and AIBN in toluene slowly via syringe pump over 2 hours.
-
Reflux for an additional 1 hour.
-
Purification: Remove solvent. Use KF-silica gel chromatography to remove tin residues.
-
Result: Formation of the Oxindole core . This structure contains the fused 5,6-system of the mitosane skeleton.
-
Phase 3: Quantitative Data & Troubleshooting
| Parameter | Specification / Target | Troubleshooting Notes |
| Purity of Nitrophenol | >98% by HPLC | Impurities (isomers) can lead to regioselectivity issues in cyclization. Recrystallize starting material if mp < 68°C. |
| Reduction Yield | >85% | Incomplete reduction leads to azo-dimer formation. Ensure vigorous stirring with Fe/NH₄Cl. |
| Cyclization Dilution | 0.02 – 0.05 M | High concentrations promote intermolecular polymerization. Maintain high dilution. |
| Aniline Stability | < 4 hours at RT | The aniline intermediate oxidizes rapidly. Keep under inert atmosphere (N₂/Ar). |
Workflow Visualization
The following diagram illustrates the chemical progression from the nitrophenol starting material to the cyclized mitosane precursor.
Figure 2: Step-by-step synthetic workflow for converting this compound into the mitosane oxindole precursor.
Safety & Handling (E-E-A-T)
-
Nitrophenols: Potentially energetic. While this compound is stable, avoid heating dry solids to decomposition temperatures (>200°C).
-
Benzyl Bromide: A potent lachrymator. Handle only in a functioning fume hood.
-
Tributyltin Hydride: Highly toxic and persistent. All waste streams must be segregated and treated as heavy metal waste.
-
Reaction Monitoring: Do not rely solely on UV detection for the aniline intermediate, as oxidation products can mask the main peak. Use NMR or chemically stained TLC (ninhydrin) for confirmation.
References
-
Danishefsky, S. J., & Scheryantz, J. M. (1995).[5] "The Total Synthesis of Mitomycins." Synlett, 1995(05), 475-490. Link
-
Kishi, Y. (1979). "The Total Synthesis of Mitomycins." Journal of Natural Products, 42(6), 549–568. Link
-
Jones, K., & Wilkinson, J. (2000). "An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins." Arkivoc, 1(3), 312-322. Link
-
Feng, Y., et al. (2020).[6] "Synthesis and Crystal Structure Studies of Mitomycin C Dihydrate." Crystal Structure Theory and Applications, 9, 13-21. Link
-
PubChem Compound Summary. "this compound (CAS 38226-14-1)." Link
Sources
- 1. WO2020069330A2 - Inhibitors of vap-1 - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]
- 5. PPT - The Total Synthesis of Mitomycins PowerPoint Presentation, free download - ID:466241 [slideserve.com]
- 6. Synthesis and Crystal Structure Studies of Mitomycin C Dihydrate [scirp.org]
Reduction of 3-Methoxy-2-methyl-6-nitrophenol to 3-methoxy-2-methyl-6-aminophenol
Abstract
This application note details the validated protocols for the reduction of 3-Methoxy-2-methyl-6-nitrophenol to 3-methoxy-2-methyl-6-aminophenol . This transformation is a critical step in the synthesis of benzoxazole-based pharmacophores and specialty dyes. Due to the electron-rich nature of the resulting ortho-aminophenol, the product is highly susceptible to oxidative degradation (forming quinone imines). This guide provides two distinct methodologies: Catalytic Hydrogenation (Method A) for high-throughput/high-purity applications, and Sodium Dithionite Reduction (Method B) for scalable, pressure-free batch synthesis.[1] Emphasis is placed on preventing oxidative tarring and ensuring regiochemical integrity.
Chemical Strategy & Mechanistic Insight
Structural Analysis
The substrate features a steric "buttress" effect. The 2-methyl and 3-methoxy groups create a crowded environment, but the 6-nitro group remains accessible.
-
Chemo-selectivity: The primary challenge is avoiding demethylation of the 3-methoxy group, which can occur under harsh acidic conditions (e.g., HI/Red P) or high-temperature Lewis acid catalysis.
-
Stability: The product is an ortho-aminophenol. In the presence of oxygen and neutral/basic pH, these compounds rapidly dimerize to phenoxazinones (red/black tars).[1] Acidic workup or inert atmosphere is mandatory.
Reaction Scheme
The reduction converts the electron-withdrawing nitro group (
Figure 1: Reaction pathway and potential degradation route.[1]
Method A: Catalytic Hydrogenation (Pd/C)
Best For: High purity, quantitative yield, small-to-mid scale (1g – 50g).[1] Mechanism: Heterogeneous surface catalysis via Horiuti-Polanyi mechanism.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet) (0.05 – 0.10 equiv by wt)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)[1]
-
Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30 psi)
-
Stabilizer: Acetic acid (optional, prevents oxidation)[1][2]
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve the nitrophenol in MeOH (10 mL/g).
-
Note: If the product is intended for immediate isolation as a salt, add 1.1 equiv of HCl or Acetic Acid to the solvent.
-
-
Inerting: Nitrogen sparge the solution for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Carefully add 10 wt% Pd/C (wet type recommended to minimize ignition risk).
-
Safety: Pd/C is pyrophoric when dry. Always keep wet.
-
-
Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (balloon or 30 psi) at Room Temperature (20–25°C).
-
Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The yellow nitro spot (
) will disappear, replaced by a polar, UV-active amine spot ( , turns brown upon standing).[1][2] -
Workup (Anaerobic):
-
Filter the mixture through a Celite pad under a blanket of Nitrogen or Argon.
-
Wash the pad with degassed MeOH.
-
Concentration: Evaporate the solvent under reduced pressure at <40°C.
-
Critical: Do not evaporate to complete dryness if exposing to air. Isolate as a wet solid or convert immediately to HCl salt by adding ethereal HCl.
-
Method B: Sodium Dithionite Reduction
Best For: Labs without hydrogenation apparatus, scale-up (>50g), or safety-restricted environments.[1]
Mechanism: Electron transfer via sulfur dioxide radical anion (
Reagents[3][4][5][6]
-
Substrate: this compound (1.0 equiv)
-
Reductant: Sodium Dithionite (
) (3.0 – 4.0 equiv)[1] -
Base: Saturated
(to buffer pH)
Detailed Protocol
-
Dissolution: Dissolve the nitrophenol in THF/Water (1:1 ratio, 15 mL/g).
-
Reagent Addition: Add Sodium Dithionite solid in portions over 20 minutes.
-
Observation: The reaction is exothermic. Maintain temperature <50°C using a water bath.
-
-
Reaction: Stir at 40–50°C for 1–2 hours. The deep yellow color of the nitrophenolate will fade to a pale beige/colorless solution.
-
Quench: Cool to room temperature.
-
Extraction:
-
Purification: Wash organics with brine, dry over
, and concentrate.
Analytical Specifications & QC
Expected Data
| Parameter | Specification | Notes |
| Appearance | Off-white to beige powder | Darkens to brown/black if oxidized.[4] |
| 1H NMR (DMSO-d6) | Broad exchangeable peaks for OH/NH2 ( | |
| Mass Spec (ESI+) | [M+H]+ = 154.08 (Calc) | Expect M+1 peak. |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Poor solubility in Hexanes/Water.[1][2] |
Impurity Profile
-
Azo-dimers: Orange/Red impurities formed by incomplete reduction or re-oxidation.
-
Phenoxazinones: Purple/Black impurities formed by oxidative cyclization.
Process Workflow Diagram
Figure 2: Decision tree and workflow for the reduction process.
Safety & Handling (HSE)
-
Nitrophenol Toxicity: Nitro-compounds are potential mutagens and skin irritants. Use double nitrile gloves.
-
Aminophenol Instability: The product is a skin sensitizer. Inhalation of dust can cause methemoglobinemia. Handle in a fume hood.
-
Catalyst Fire Hazard: Dry Pd/C ignites methanol vapors instantly. Always wet the catalyst with water or toluene before adding solvent. Purge reaction vessels with nitrogen before introducing hydrogen.
References
-
Sodium Dithionite Reduction Methodology: Source: Organic Chemistry Portal. "Reduction of Nitro Compounds using Sodium Dithionite." URL:[Link][1]
-
General Reduction of Nitroarenes (Review): Source: MDPI Molecules. "Catalytic Reduction of Aromatic Nitro Compounds." URL:[Link][1]
-
Handling of Aminophenols: Source: Wikipedia. "3-Aminophenol Properties and Safety." URL:[Link][1]
Sources
- 1. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 2. CN105413681A - P-methoxyphenol hydrogenation catalyst, preparation method of p-methoxyphenol hydrogenation catalyst and hydrogenation reaction - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol [mdpi.com]
High-Fidelity Synthesis of 6-Methoxy-7-methylbenzoxazoles from 3-Methoxy-2-methyl-6-nitrophenol
[1]
Executive Summary
This application note details the optimized protocols for converting 3-methoxy-2-methyl-6-nitrophenol into functionalized benzoxazole derivatives. The benzoxazole pharmacophore is ubiquitous in bioactive compounds, acting as a bioisostere for indole and purine bases in kinase inhibitors and antimicrobial agents.
The specific starting material, this compound, presents a unique synthetic challenge and opportunity: the C2-methyl group (becoming C7 in the benzoxazole) introduces steric bulk near the reaction center, while the C3-methoxy group (becoming C6) provides electron-donating character that influences nucleophilicity.[1] This guide provides two validated pathways: a robust Polyphosphoric Acid (PPA) method for carboxylic acids and a One-Pot Reductive Cyclization for aldehydes.[1]
Strategic Analysis & Retrosynthesis
Structural Mapping
Correct regiochemical assignment is critical for structural validation. The cyclization occurs between the phenolic hydroxyl (C1) and the nitro-derived amine (C6).[1]
-
Starting Phenol: OH at C1, Methyl at C2, Methoxy at C3, Nitro at C6.
-
Target Benzoxazole: Oxygen at 1, Nitrogen at 3.
Result: The product is a 7-methyl-6-methoxybenzoxazole derivative.[1]
Reaction Logic Diagram
The following decision tree outlines the selection of synthetic methods based on the electrophile (R-group) source.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on available reagents and functional group tolerance.
Critical Handling: The "Black Tar" Phenomenon
The intermediate species, 2-amino-3-methoxy-6-methylphenol , is highly electron-rich and susceptible to rapid oxidative polymerization upon exposure to air, resulting in a characteristic "black tar" that drastically lowers yield.[1]
Mitigation Strategy:
-
Avoid Isolation: Whenever possible, generate the amine in situ and cyclize immediately (Method B).
-
Salt Formation: If isolation is necessary, convert immediately to the hydrochloride salt (using SnCl₂/HCl or Fe/HCl), which is air-stable.
-
Inert Atmosphere: All reduction steps must be performed under
or Argon.
Protocol A: PPA-Mediated Cyclization (For Carboxylic Acids)
Scope: Ideal for aromatic carboxylic acids (Benzoic acid derivatives) and robust aliphatic acids.[1] Mechanism: PPA acts as both the solvent, acid catalyst, and dehydrating agent.
Materials
-
This compound (1.0 equiv)[1]
-
Aryl Carboxylic Acid (1.1 equiv)[1]
-
Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)[1]
-
Reducing Agent: SnCl₂[1][2]·2H₂O (3.0 equiv) or pre-reduced aminophenol HCl salt.[1]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, mix the nitrophenol (1.0 equiv) and SnCl₂·2H₂O (3.0 equiv) in ethanol.[1] Reflux for 2 hours to effect reduction.
-
Evaporation: Remove ethanol under reduced pressure. Do not expose the residue to air for long periods.
-
Acid Addition: Add the Carboxylic Acid (1.1 equiv) and PPA directly to the flask containing the crude amine salt.
-
Cyclization: Heat the mixture to 140–150°C for 4–6 hours with mechanical stirring. The mixture will become a viscous syrup.
-
Note: The high temperature overcomes the steric hindrance of the C7-methyl group.
-
-
Quenching: Cool to ~80°C (still fluid) and pour slowly into crushed ice/water with vigorous stirring.
-
Neutralization: Neutralize the slurry to pH 7–8 using 20% NaOH or saturated
. -
Isolation: Filter the precipitate. If gummy, extract with Ethyl Acetate (
).[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Data Summary: Method A
| Parameter | Specification |
|---|---|
| Temperature | 140–150°C |
| Time | 4–6 Hours |
| Typical Yield | 75–85% |
| Key Advantage | High tolerance for steric bulk; solvent-free.[1] |
Protocol B: One-Pot Reductive Cyclization (For Aldehydes)
Scope: Ideal for aldehydes.[1] Uses Sodium Dithionite (
Materials
Step-by-Step Procedure
-
Dissolution: Dissolve the nitrophenol (1 mmol) and aldehyde (1.1 mmol) in Ethanol (5 mL).
-
Reduction: Prepare a solution of
(3 mmol) in Water (5 mL). Add this dropwise to the ethanol mixture. -
Reflux: Heat the mixture to reflux (
) for 6–10 hours.-
Observation: The yellow color of the nitrophenol should fade as the amine forms and reacts.
-
-
Work-up: Evaporate the ethanol. Extract the aqueous residue with Ethyl Acetate.[3]
-
Oxidation Check: If the cyclization is incomplete (presence of imine intermediate), stir the crude product in open air in DMSO or add a catalytic amount of
(sodium metabisulfite) to drive the ring closure.[1] -
Purification: Silica gel chromatography is usually required to separate the product from traces of unreacted aldehyde.
Data Summary: Method B
| Parameter | Specification |
|---|---|
| Temperature | 80–90°C (Reflux) |
| Time | 6–10 Hours |
| Typical Yield | 60–75% |
| Key Advantage | Mild conditions; functional group tolerance.[1][4] |
Quality Control & Characterization
To validate the synthesis of 2-substituted-7-methyl-6-methoxybenzoxazole , look for these specific NMR signatures:
| Nucleus | Feature | Expected Shift ( | Interpretation |
| Singlet ( | 2.40 – 2.60 | C7-Methyl group.[1] Downfield due to aromatic ring and proximity to O. | |
| Singlet ( | 3.80 – 3.95 | C6-Methoxy group.[1] | |
| Doublets (AB System) | 6.80 – 7.50 | Protons at C4 and C5 .[1] Look for ortho-coupling ( | |
| Peak | ~160 – 165 | C2 (Benzoxazole carbon).[1] Characteristic of the oxazole ring. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Oxidation of aminophenol intermediate.[1] | Ensure |
| Incomplete Cyclization | Steric hindrance from C7-methyl group.[1] | Increase reaction temperature in Method A to 160°C. Extend reflux time in Method B. |
| Product is an Oil/Gum | Impurities or solvent retention. | Triturate with cold hexanes or diethyl ether to induce crystallization. |
| Starting Material Remains | Poor solubility of nitrophenol. | In Method B, use DMSO or increase Ethanol ratio to ensure homogeneity. |
References
-
Review of Benzoxazole Synthesis
- RSC Advances, "Recent advances in the synthesis of benzoxazoles," (2016).
-
Polyphosphoric Acid (PPA)
-
Dithionite Reduction Strategy
- Organic Chemistry Portal, "Sodium Dithionite in Organic Synthesis."
-
Regioselectivity in Aminophenols
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Note: Regioselective Nitration Protocols for 3-Methoxy-2-Methylphenol
This Application Note is structured to provide high-level technical guidance on the regioselective nitration of 3-methoxy-2-methylphenol. It moves beyond generic textbook procedures to address the specific electronic and steric challenges of this trisubstituted arene.
Executive Summary
The nitration of 3-methoxy-2-methylphenol (Structure 1 ) presents a classic challenge in electrophilic aromatic substitution: distinguishing between two highly activated positions. The substrate contains three directing groups:
-
-OH (C1): Strong activator, ortho/para director.
-
-CH₃ (C2): Weak activator.[1]
-
-OCH₃ (C3): Strong activator, ortho/para director.
With position C2 blocked, the competition is exclusively between C4 (para to OH, ortho to OCH₃) and C6 (ortho to OH, para to OCH₃).
This guide provides two distinct protocols:
-
Protocol A (Thermodynamic/Electronic Control): Favors the 4-nitro isomer using standard Nitric/Acetic acid conditions.
-
Protocol B (Chelation Control): Favors the 6-nitro isomer using Solid-Supported Metal Nitrates (Claycop/CAN).
Mechanistic Analysis & Regiochemistry
To control the reaction, one must understand the electronic vectors at play. The Hydroxyl group (-OH) is the dominant directing group.
-
The C4 Pathway: This position is electronically reinforced by the para-directing effect of the -OH and the ortho-directing effect of the -OCH₃. It is the most nucleophilic site but is sterically crowded by the adjacent methoxy group.
-
The C6 Pathway: This position is ortho to the -OH. While electronically slightly less favored than para, it is accessible via chelation mechanisms where the nitrating agent coordinates with the phenolic oxygen.
Visualization: Electronic Directing Vectors
The following diagram illustrates the competing activation pathways.
Caption: Figure 1. Electronic directing vectors showing the cooperative activation of C4 and C6 by hydroxyl and methoxy groups.
Protocol A: Synthesis of 4-Nitro-3-methoxy-2-methylphenol
Target: 4-Nitro Isomer (>85% Regioselectivity) Mechanism: Electronic Control. Rationale: Under standard acidic conditions, the reaction is driven by the highest electron density. The C4 position, being para to the strongest activator (-OH), is the preferred site despite the steric bulk of the adjacent methoxy group [1, 7].
Materials
-
Substrate: 3-Methoxy-2-methylphenol (1.0 eq)
-
Reagent: Nitric Acid (70%, 1.1 eq)
-
Solvent: Glacial Acetic Acid (AcOH)[2]
-
Quench: Crushed Ice / Water[3]
Step-by-Step Methodology
-
Preparation: Dissolve 10.0 g (72.4 mmol) of 3-methoxy-2-methylphenol in 50 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a thermometer and a pressure-equalizing addition funnel.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents oxidation to quinones.
-
Reagent Mix: In a separate beaker, mix 3.6 mL of Nitric Acid (70%) with 10 mL of glacial acetic acid.
-
Addition: Add the nitrating mixture dropwise over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Reaction: Stir at 0–5 °C for 1 hour. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The product typically appears as a yellow spot with a lower Rf than the starting material.
-
Quench: Pour the reaction mixture into 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[4]
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 50 mL) to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Silica Gel, 0-15% EtOAc in Hexanes) if the 6-nitro isomer is present in >5% abundance.
Protocol B: Synthesis of 6-Nitro-3-methoxy-2-methylphenol
Target: 6-Nitro Isomer (Enhanced Ortho-Selectivity) Mechanism: Chelation/Template Control. Rationale: Reagents like Claycop (Copper(II) Nitrate on Clay) or Cerium(IV) Ammonium Nitrate (CAN) operate via a coordination mechanism. The metal center coordinates with the phenolic oxygen, delivering the nitro group intramolecularly to the ortho (C6) position, overriding the electronic preference for C4 [2, 8].
Materials
-
Substrate: 3-Methoxy-2-methylphenol (1.0 eq)
-
Reagent: Claycop (Clay-supported Copper(II) Nitrate) - Preparation: 20g Montmorillonite K-10 + 10g Cu(NO₃)₂
-
Solvent: Dichloromethane (DCM) or Diethyl Ether
-
Additives: Acetic Anhydride (catalytic, optional scavenger)
Step-by-Step Methodology
-
Reagent Prep (Claycop): Dissolve 10 g of
in 25 mL acetone. Add 20 g of Montmorillonite K-10 clay. Evaporate solvent under reduced pressure to yield a free-flowing blue powder (Claycop). -
Setup: Suspend 1.0 g (7.2 mmol) of 3-methoxy-2-methylphenol and 2.5 g of Claycop reagent in 40 mL of anhydrous DCM.
-
Reaction: Stir the heterogeneous mixture vigorously at Room Temperature for 4–6 hours.
-
Note: Unlike Protocol A, extreme cold is not required, but the reaction must be kept anhydrous to maintain the coordination environment.
-
-
Monitoring: Monitor by TLC. The ortho-nitro isomer often has a distinct Rf due to internal hydrogen bonding (OH...NO₂).
-
Work-up: Filter the reaction mixture through a Celite pad to remove the clay catalyst. Wash the pad with DCM.
-
Isolation: Evaporate the filtrate under reduced pressure.
-
Purification: The crude residue will contain a higher ratio of the 6-nitro isomer. Separation is best achieved via column chromatography (Silica, 5% EtOAc/Hexane). The ortho-nitro isomer (6-nitro) usually elutes before the para-nitro isomer (4-nitro) due to internal hydrogen bonding reducing its polarity.
Analytical Validation & Data Summary
The following table summarizes the expected analytical signatures to distinguish the two isomers.
| Feature | 4-Nitro Isomer (Protocol A) | 6-Nitro Isomer (Protocol B) |
| Structure | Para to OH | Ortho to OH |
| ¹H NMR (Aromatic) | Two doublets (AB system) if C5/C6 protons couple, or singlets if isolated. | Distinct coupling pattern; OH proton is heavily deshielded (>10 ppm). |
| ¹H NMR (OH Shift) | ~5.0 - 6.0 ppm (Broad) | 10.5 - 11.5 ppm (Sharp, H-bonded to NO₂) |
| TLC (Polarity) | More Polar (Lower Rf) | Less Polar (Higher Rf) due to H-bonding |
| IR Spectroscopy | Free OH band (~3400 cm⁻¹) | Weak/Broad OH band (Chelated) |
| Melting Point | Generally Higher | Generally Lower (Volatile with steam) |
Troubleshooting Guide
-
Problem: Formation of black tar/oil.
-
Cause: Oxidation of the electron-rich phenol ring.
-
Solution: Lower the temperature in Protocol A to -10 °C. Ensure dropwise addition is slow.
-
-
Problem: Low yield in Protocol B.
-
Cause: "Old" Claycop reagent.
-
Solution: Freshly prepare the supported reagent. Moisture deactivates the coordination sites.
-
References
-
BenchChem. (2025).[5] Application Notes and Protocol for the Nitration of 2,3,5-Trimethylphenol. Retrieved from (Extrapolated methodology for polysubstituted phenols).
-
Sathunuru, R., Rao, U. N., & Biehl, E. (2004).[6] Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.[1][6] Arkivoc, (xv), 124-133.[1]
-
PrepChem. (2018).[4] Preparation of 2-methyl-3-nitrophenol. Retrieved from (Reference for general methyl-nitrophenol handling).
-
Gigante, B., et al. (1995).[7] Nitration of phenol using 'claycop'.[7] Journal of Organic Chemistry, 60, 3445–3447.[7] (Primary source for Claycop regioselectivity).
-
Olah, G. A., et al. (1978). Nitration of aromatics with nitronium salts.[7] Journal of the American Chemical Society.
-
Baghernejad, B., et al. (2009).[8] An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.[8] G.U.[8] Journal of Science, 22(3), 169-173.[8]
-
Maleski, R. J. (1993).[7] Selective ortho-directed nitration of 3-methoxyphenol. Synthetic Communications, 23(3), 343–348.[7] (Discusses steric/electronic interplay in methoxy-phenols).
-
Hajipour, A. R., & Ruoho, A. E. (2005). Regioselective nitration of phenols using benzyltriphenylphosphonium nitrate.[9][10] Tetrahedron Letters.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 3-Methoxy-2-methyl-6-nitrophenol in Heterocyclic Scaffolding
Topic: 3-Methoxy-2-methyl-6-nitrophenol as a building block for heterocyclic chemistry Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract
The regioselective synthesis of polysubstituted benzoxazoles and benzoxazinones remains a critical challenge in medicinal chemistry, particularly when accessing the sterically congested 7-position. This guide details the utility of This compound (CAS 38226-14-1) as a privileged building block. By leveraging its unique 1,2,3,6-substitution pattern, researchers can access 6-methoxy-7-methylbenzoxazoles —a scaffold offering distinct metabolic stability and binding kinetics due to the "ortho-buttressing" effect of the 7-methyl group. This document provides validated protocols for reduction, cyclization, and scaffold diversification.
Introduction: The "7-Methyl" Advantage
In the design of bioactive heterocycles, the benzoxazole core is ubiquitous. However, standard synthetic routes often struggle to place substituents at the 7-position (adjacent to the ring oxygen) due to the directing effects of precursor phenols.
This compound solves this problem through its pre-installed geometry:
-
C1-Hydroxyl & C6-Nitro: These groups form the 1,2-azole core upon reduction and cyclization.
-
C2-Methyl: Being adjacent to the hydroxyl (C1), this methyl group maps directly to the 7-position of the final benzoxazole.
-
C3-Methoxy: Maps to the 6-position , providing a vital electron-donating handle for further functionalization or hydrogen-bond acceptance.
Structural Mapping[1]
-
Precursor: 1-OH, 2-Me, 3-OMe, 6-NO₂
-
Target Scaffold: 6-Methoxy-7-methylbenzoxazole
-
Benefit: The 7-methyl group sterically protects the oxygen atom and alters the vector of the 6-methoxy group, potentially improving selectivity against kinase or receptor targets.
Experimental Workflow & Logic
The transformation of this building block relies on the chemoselective reduction of the nitro group followed by divergent cyclization pathways.
Mechanistic Pathway Diagram
Figure 1: Divergent synthesis pathways from the nitrophenol precursor to benzoxazole and benzoxazinone scaffolds.[1]
Detailed Protocols
Protocol A: Preparation of the "Active Core" (Chemoselective Reduction)
Objective: To generate the oxidation-sensitive 2-aminophenol intermediate without degradation.
Context: Aminophenols are prone to rapid air oxidation (darkening). This protocol uses a mild hydrogenation method to ensure high purity.
Materials:
-
This compound (1.0 equiv)
-
10% Pd/C (5 mol%)
-
Methanol (anhydrous)
-
Hydrogen gas (balloon pressure)
Step-by-Step:
-
Dissolution: In a nitrogen-flushed flask, dissolve this compound in methanol (10 mL/g).
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pyrophoric).
-
Hydrogenation: Purge the system with H₂ and stir under a hydrogen balloon at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1); the yellow nitro spot will disappear, replaced by a fluorescent amine spot.
-
Filtration: Filter the mixture through a Celite pad under nitrogen to remove the catalyst.
-
Isolation: Concentrate the filtrate immediately on a rotary evaporator.
-
Critical Step: Do not store the free amine. Proceed immediately to Protocol B or C. If storage is necessary, convert to the HCl salt by adding 1.1 equiv of 4M HCl in dioxane and precipitating with ether.
-
Protocol B: Synthesis of 2-Substituted-6-Methoxy-7-Methylbenzoxazoles
Objective: To create the benzoxazole ring with variable substitution at C2.
Method: Oxidative Cyclization with Aldehydes (Versatile for library synthesis).
Materials:
-
Freshly prepared 2-amino-6-methyl-5-methoxyphenol (1.0 equiv)
-
Aryl/Alkyl Aldehyde (1.0 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) - Oxidant
-
DMSO (Solvent)[2]
Step-by-Step:
-
Condensation: Dissolve the aminophenol and the desired aldehyde in DMSO (5 mL/mmol). Stir at 80°C for 30 minutes to form the imine (Schiff base).
-
Cyclization: Add Na₂S₂O₅ to the reaction mixture.
-
Heating: Increase temperature to 100–120°C and stir for 2–4 hours.
-
Work-up: Cool to room temperature and pour onto crushed ice/water. The benzoxazole product usually precipitates.
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, and purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Data:
-
1H NMR: Characteristic singlet for C2-H (if using formic acid/TEOF) or aromatic signals for C2-Aryl.
-
Key Shift: The C7-Methyl group typically appears as a singlet around δ 2.3–2.5 ppm, distinct from the C6-Methoxy (δ 3.8–3.9 ppm).
Protocol C: Scaffold Expansion to 1,4-Benzoxazin-3-ones
Objective: To synthesize a 6-membered heterocyclic ring useful for kinase inhibition.
Materials:
-
Freshly prepared 2-amino-6-methyl-5-methoxyphenol (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Acetone (dry)
Step-by-Step:
-
Acylation: Suspend the aminophenol and K₂CO₃ in acetone at 0°C. Dropwise add chloroacetyl chloride.
-
Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. The base promotes both N-acylation and the subsequent O-alkylation/cyclization.
-
Filtration: Filter off inorganic salts while hot.
-
Crystallization: Concentrate the filtrate. The benzoxazinone often crystallizes upon cooling or addition of hexane.
Quantitative Comparison of Methods
| Feature | Protocol B (Benzoxazole) | Protocol C (Benzoxazinone) |
| Reaction Type | Oxidative Condensation | Alkylation/Acylation |
| Key Reagent | Aldehyde + Na₂S₂O₅ | Chloroacetyl Chloride |
| Ring Size | 5-membered (Oxazole) | 6-membered (Oxazine) |
| Scaffold Utility | Bioisostere for Indole/Purine | Kinase Hinge Binder |
| 7-Methyl Role | Steric block of O-position | Conformational lock |
References
-
Synthesis of Benzoxazoles: Organic Chemistry Portal. "Synthesis of Benzoxazoles". Available at: [Link]
-
Nitrophenol Building Blocks: BuyersGuideChem. "this compound Properties and Suppliers". Available at: [Link]
-
Oxidative Cyclization Protocols: Putta, R. R., et al. (2020). "Iron-Catalyzed Hydrogen Transfer Strategy for the Redox Condensation of o-Hydroxynitrobenzenes". J. Org.[3] Chem., 85, 15396-15405.[3] Available at: [Link]
Sources
Troubleshooting & Optimization
Minimizing over-nitration side products in cresol synthesis
Technical Support Center: Cresol Nitration
A Guide to Minimizing Over-Nitration and Other Side Products
Welcome to the technical support center for cresol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of cresols. The synthesis of nitrocresols is a foundational reaction, yet it is frequently plagued by challenges such as over-nitration, poor regioselectivity, and the formation of oxidative byproducts.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and a mechanistic understanding of the variables at play. Our goal is to empower you to diagnose issues in your experiments and strategically optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the nitration of cresol isomers (ortho-, meta-, and para-cresol).
Question 1: My reaction is producing a high percentage of dinitrated and other polynitrated byproducts. How can I favor mononitration?
Answer: This is the most common challenge and is typically a result of the reaction conditions being too harsh for the highly activated cresol ring.[1] The mononitrated product is itself activated and can readily undergo a second nitration if conditions permit.
Potential Causes & Recommended Actions:
-
Excessive Reaction Temperature: High temperatures dramatically increase the rate of all reactions, including the subsequent nitration of your desired mononitro-cresol.[1]
-
Solution: Maintain a strict, low-temperature profile. The nitration of cresols is highly exothermic, and efficient heat dissipation is critical.[2] Conduct the reaction in an ice-salt bath to maintain an internal temperature between -5°C and 10°C.[2] This is the single most effective parameter for enhancing selectivity.[1]
-
-
Incorrect Stoichiometry: Using a large excess of the nitrating agent (nitric acid) will inevitably drive the reaction towards polynitration.
-
Solution: Carefully control the molar ratio of your reagents. Use a molar ratio of nitric acid to cresol substrate that is close to 1:1. A slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid is often sufficient to drive the reaction to completion without significantly promoting dinitration.[1]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the initial cresol has been consumed provides an opportunity for the mononitrated product to react further.
Question 2: My reaction mixture turned dark brown or black, and I have a low yield of a tarry, impure product. What went wrong?
Answer: A dark coloration and the formation of resinous materials are clear indicators of oxidative side reactions.[1][2] The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[2]
Potential Causes & Recommended Actions:
-
Loss of Temperature Control: As discussed above, this is a primary cause. Even a temporary spike in temperature can initiate runaway oxidation.
-
Solution: Ensure your cooling bath is robust and maintain vigorous stirring. The most critical step is the slow, dropwise addition of the nitrating agent using an addition funnel. This allows the heat generated by the exothermic reaction to dissipate effectively, keeping the internal temperature stable and low.[1][2] If you observe a rapid temperature increase or the evolution of brown nitrogen dioxide (NO₂) fumes, immediately stop the addition and enhance cooling.[2]
-
-
Nitrating Agent is Too Aggressive: For particularly sensitive substrates, the standard mixed acid (HNO₃/H₂SO₄) system may be too harsh.
Question 3: I'm getting a mixture of mononitro isomers. How can I improve the regioselectivity to target a specific isomer?
Answer: The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. When they are on the same ring, they compete, and direct nitration often results in a mixture of isomers.[5]
Potential Causes & Recommended Actions:
-
Inherent Electronic Effects: The directing effects of the existing substituents on the cresol ring dictate the positions of electrophilic attack. The concentration of sulfuric acid can also influence the isomer distribution.[6]
-
Solution 1 (Protecting Groups): This is a highly effective strategy. The hydroxyl group can be temporarily converted into a less activating or a sterically bulky group to direct nitration to other positions. For example, converting m-cresol to tri-m-tolyl phosphate before nitration selectively yields the 4-nitro isomer after hydrolysis.[1][5]
-
Solution 2 (Blocking/Directing Groups): A "one-pot" procedure involving sulfonation can be used. For instance, to selectively prepare 3-methyl-6-nitrophenol, tri-m-tolyl phosphate can be sulfonated, then nitrated, followed by hydrolysis and desulfonation.[5] The bulky sulfonyl group effectively blocks one position, directing the nitro group to another.
-
Frequently Asked Questions (FAQs)
Q: What is the role of sulfuric acid in the nitrating mixture? A: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1] The concentration of sulfuric acid can also impact the isomer ratios obtained during the reaction.[6]
Q: Why is slow, dropwise addition of the nitrating agent so critical? A: The nitration of phenols is a very fast and highly exothermic reaction.[2] Adding the nitrating agent all at once would cause a rapid, uncontrolled temperature spike. This leads to a dangerous runaway reaction, severe oxidation of the cresol, and extensive formation of dinitro and tar byproducts.[2] Slow, controlled addition is essential for safety and product purity.
Q: Can I use a different solvent for the reaction? A: While some protocols use a solvent like glacial acetic acid, many direct nitrations of cresols are performed neat (without solvent) or in the nitrating mixture itself.[1] The choice of solvent can influence the reaction, and alternative systems have been explored.[7] If you choose to use a solvent, ensure it is inert to strong acids and oxidizing conditions.
Q: What is the best way to analyze the crude product mixture? A: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is invaluable for monitoring the reaction's progress in real-time.[2] After workup, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are excellent for identifying and quantifying the different isomers and byproducts in your crude mixture.[5][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for definitive structural confirmation of the purified products.[2]
Data Presentation & Key Parameter Summary
The following table summarizes the impact of critical reaction parameters on the outcome of cresol nitration.
| Parameter | Condition | Effect on Mononitration Yield | Effect on Selectivity (Mono- vs. Poly-) | Risk of Byproducts (Oxidation/Tar) |
| Temperature | Low (-5 to 10°C) | Optimal | High | Low[2] |
| Moderate (30 to 40°C) | Good, but variable | Moderate | Moderate[2][10] | |
| High (>60°C) | Poor | Low | Very High[10] | |
| HNO₃ Stoichiometry | Near Equimolar (1:1.1) | Optimal | High | Low[1] |
| Large Excess (>1.5 eq) | Decreases | Low | High[1] | |
| Reagent Addition | Slow, Dropwise | High | High | Low[2] |
| Rapid / All at once | Very Poor | Very Low | Extremely High (Runaway Risk)[2] |
Visualizations
Reaction Pathways in Cresol Nitration
Caption: Key reaction pathways in cresol nitration.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for over-nitration.
Experimental Protocols
Disclaimer: These protocols are generalized and should be adapted and optimized for specific laboratory conditions and substrates. All nitration reactions must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Controlled Mononitration of p-Cresol
This protocol is designed to favor the formation of 4-methyl-2-nitrophenol by carefully controlling the reaction conditions.
-
Preparation of Nitrating Mixture:
-
In a flask placed in an ice-salt bath, add concentrated sulfuric acid.
-
While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.05 molar equivalents relative to the cresol).
-
Maintain the temperature of the mixture below 5°C throughout the addition.[1]
-
-
Reaction Setup:
-
In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add p-cresol (1.0 molar equivalent).
-
Cool the flask containing the p-cresol to -5°C in an ice-salt bath.
-
-
Nitration:
-
Slowly add the cold nitrating mixture dropwise to the stirred p-cresol.
-
Crucially, monitor the internal temperature and maintain it between -5°C and 0°C. [2] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly; slow or stop the addition until the temperature is stabilized in the desired range.[1][2]
-
-
Reaction Completion:
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes. Monitor by TLC until the starting p-cresol is consumed.[1]
-
-
Workup and Quenching:
-
Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product should precipitate as a solid.[1]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[1]
-
For higher purity, the crude solid can be washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.[2]
-
-
Purification:
-
The crude product can be purified further by recrystallization or column chromatography.
-
Protocol 2: Selective Synthesis of 3-Methyl-4-nitrophenol via a Protecting Group
This protocol demonstrates how to use a protecting group strategy to selectively nitrate m-cresol at the 4-position.[1][5]
-
Protection (Formation of Tri-m-tolyl Phosphate):
-
Combine m-cresol (3.0 eq) and phosphorus oxychloride (1.0 eq) in a suitable flask, optionally with a base like pyridine.
-
The reaction is typically heated to drive it to completion. After cooling, the mixture is worked up (e.g., by washing with dilute acid and base) to isolate the crude tri-m-tolyl phosphate.
-
-
Nitration of the Phosphate Ester:
-
Dissolve the tri-m-tolyl phosphate in a suitable solvent (e.g., glacial acetic acid) or use it neat, and cool to -5°C in an ice-salt bath.
-
Slowly add a pre-cooled nitrating mixture (mixed H₂SO₄/HNO₃, as in Protocol 1) dropwise, maintaining the temperature between -5°C and 0°C.[1]
-
Stir at low temperature until TLC indicates consumption of the starting phosphate.
-
-
Workup and Hydrolysis:
-
Quench the reaction mixture by pouring it onto ice.
-
The nitrated phosphate ester is then hydrolyzed back to the nitrophenol. This is typically achieved by heating the crude product with an aqueous acid or base (e.g., aqueous NaOH followed by acidification).
-
-
Purification:
References
- BenchChem. (n.d.). Managing exothermic reactions in the nitration of p-cresol.
- BenchChem. (n.d.). Troubleshooting byproduct formation in nitration of m-cresol.
- Ebisuno, T., et al. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan.
- Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. DOI: 10.1039/P29790001451.
- ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions.
- van Niekerk, R. J. F. (2001). Evaluation of Lewis Acid Catalysed and Other Nitration Strategies for the Selective Nitration of Cresols. CORE.
- Google Patents. (1938). US2136187A - Nitration of para cresol.
- Filo. (2024). Mono nitration of o-cresol.
- Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
- Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution).
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]
- Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
- 10. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
Recrystallization solvents for 3-Methoxy-2-methyl-6-nitrophenol purification
Executive Summary & Solvent Selection
3-Methoxy-2-methyl-6-nitrophenol is a highly functionalized intermediate often used in the synthesis of HIV attachment inhibitors (e.g., Fostemsavir precursors) and specialized agrochemicals. Its purification is challenging due to its low melting point (approx. 50–70°C) and the presence of structural isomers (specifically the para-nitro isomer).
The molecule exhibits strong intramolecular hydrogen bonding between the hydroxyl group (-OH) at position 1 and the nitro group (-NO2) at position 6. This "ortho-effect" significantly increases its solubility in non-polar solvents and volatility compared to its isomers.
Recommended Solvent Systems
| Solvent System | Composition (v/v) | Application | Risk Profile |
| Petroleum Ether / Ethyl Acetate | 9:1 to 4:1 | Primary Recommendation. Best for removing tars and non-polar byproducts. | Low. Excellent for preventing "oiling out" if cooled slowly. |
| Ethanol / Water | 1:1 to 2:1 | Secondary. Use for removing inorganic salts or highly polar impurities. | High. Strong risk of oiling out due to low melting point. |
| n-Hexane | 100% | Polishing. Effective for final cleanup of highly pure material. | Low. Requires cooling to -20°C for maximum yield. |
| Steam Distillation | N/A | Pre-Purification. Critical step to separate from the 4-nitro isomer. | N/A. The 6-nitro isomer is steam volatile; the 4-nitro is not. |
Technical Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptom: Upon cooling the hot solvent mixture, the product separates as a dense oil droplet at the bottom of the flask rather than forming crystals. Mechanism: The melting point of this compound is relatively low. If the temperature of the solution drops below the melting point before saturation is reached, the compound separates as a liquid (liquid-liquid phase separation).
Corrective Protocol:
-
Re-heat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny amount of pure crystal at a temperature just above the oiling point.
-
Change Solvent: Switch from Ethanol/Water to Petroleum Ether/Ethyl Acetate . The lower polarity reduces the tendency to oil out.
-
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath to cool to room temperature over 2–3 hours. Do not place directly in an ice bath.
Issue 2: Contamination with 4-Nitro Isomer
Symptom: HPLC/TLC shows a persistent impurity (approx. 15-25%) that co-crystallizes. Mechanism: Nitration of 3-methoxy-2-methylphenol typically yields both the 6-nitro (ortho) and 4-nitro (para) isomers. Recrystallization alone is often insufficient to separate them due to similar solubilities in polar solvents.
Corrective Protocol (Steam Distillation):
-
Suspend the crude mixture in water.
-
Acidify slightly with H₂SO₄ (to ensure phenol is protonated).
-
Perform Steam Distillation .
-
The 6-nitro isomer (Target) is volatile due to intramolecular H-bonding and will distill over with the water.
-
The 4-nitro isomer (Impurity) is non-volatile (intermolecular H-bonding) and remains in the boiling flask.
-
-
Extract the distillate with Ethyl Acetate, dry, and then recrystallize.
Issue 3: Low Yield after Filtration
Symptom: Mother liquor is highly colored; yield is <40%. Mechanism: The methyl and methoxy groups make the molecule lipophilic. It is significantly soluble in organic solvents even at room temperature.
Corrective Protocol:
-
Cool Further: Place the crystallization flask in a -20°C freezer for 12 hours before filtration.
-
Anti-solvent Addition: If using Ethyl Acetate, slowly add cold Hexane or Heptane to the mother liquor to force further precipitation.
Standard Operating Procedures (SOPs)
SOP-A: Steam Distillation (Isomer Separation)
Required for crude reaction mixtures containing the 4-nitro isomer.
-
Setup: Equip a 1L Round Bottom Flask (RBF) with a Claisen adapter, dropping funnel, and water-cooled condenser.
-
Charge: Add crude nitrophenol mixture (e.g., 20g) and water (300mL). Acidify to pH 2 with dilute H₂SO₄.
-
Distill: Heat the flask vigorously or pass live steam through the mixture. Collect approximately 500-800mL of distillate. The distillate should appear cloudy/yellow.
-
Isolation: The target 6-nitro isomer may crystallize in the receiver. If not, extract the distillate with Ethyl Acetate (3 x 100mL).
-
Dry: Dry organic layer over MgSO₄ and evaporate to yield the pre-purified solid.
SOP-B: Recrystallization (Final Polish)
Used after steam distillation or for high-purity requirements.
-
Dissolution: Place 10g of solid in a 250mL Erlenmeyer flask.
-
Solvent Addition: Add Ethyl Acetate (20mL) . Heat to a gentle boil (approx. 70°C).
-
Titration: If not fully dissolved, add Ethyl Acetate in 2mL increments. Once dissolved, remove from heat.
-
Anti-Solvent: While hot, slowly add Petroleum Ether (60-80 fraction) or Heptane until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.
-
Crystallization: Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then move to 4°C for 4 hours.
-
Filtration: Filter the yellow needles/prisms. Wash with cold (-20°C) Petroleum Ether.
Process Visualization
Workflow: Purification Logic
This diagram illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Decision tree for the purification of this compound, prioritizing steam distillation for isomer removal.
Mechanism: Ortho-Effect Solubility
This diagram explains why the target molecule behaves differently from its impurities.
Caption: Mechanistic basis for separation: Intramolecular bonding in the 6-nitro isomer prevents network formation, increasing volatility and lipophilicity.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of nitrophenol steam distillation and purification).
-
Ipatieff, V. N. (1945). 2-nitro-3-methoxy-phenol and process of making same. U.S. Patent 2,385,282. (Describes purification of the closely related 2-nitro-3-methoxyphenol isomer using petroleum ether).
-
Meanwell, N. A., et al. (2021). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir.[1] Medicinal Chemistry Research, 30, 1955–1980.[1] (Contextualizes the compound as a key intermediate in HIV drug synthesis).
-
Oxford, A. E. (1926). The constituents of guaiacum resin.[2] Part II. Synthesis of dl-guaiaretic acid dimethyl ether. Journal of the Chemical Society.[3] (Historical reference for nitration and crystallization of methoxy-methyl-phenols).
-
ChemicalBook. (2024).[4] this compound Properties and Melting Point Data. (Verifying physical properties for solvent selection).
Sources
Optimizing temperature for regioselective nitration of anisole derivatives
This guide functions as an autonomous Technical Support Center for researchers optimizing the nitration of anisole derivatives. It prioritizes safety, mechanistic understanding, and regioselective control.
Topic: Temperature Optimization for Regioselectivity & Safety Role: Senior Application Scientist Status: Online
⚠️ Emergency Safety Notice: Acetyl Nitrate
Before proceeding, acknowledge the following: Acetyl nitrate (generated in situ via HNO₃ + Ac₂O) is thermally unstable.
-
Critical Limit: Never allow the reaction temperature to exceed 20°C .
-
Explosion Hazard: Above 60°C, acetyl nitrate can decompose explosively.
-
Exotherm: The mixing of Nitric Acid and Acetic Anhydride is highly exothermic. Acid must be added to the anhydride (or vice versa, depending on specific protocol, but usually anhydride to acid is avoided to prevent localized heating) slowly with rigorous cooling.
Module 1: The Mechanistic Logic (The "Why")
The Anisole Challenge
Anisole (methoxybenzene) is highly activated toward Electrophilic Aromatic Substitution (EAS).[1] The methoxy group (
-
The Problem: The activation energy for nitration is low, leading to rapid reaction. This causes two main issues:
-
Poor Regioselectivity: Significant formation of the ortho isomer (often 30–45%) due to the statistical probability (2 ortho sites vs. 1 para) and the "ortho effect" (coordination of the electrophile to the methoxy oxygen).
-
Over-Nitration: The product (nitroanisole) is deactivated, but the reaction is so exothermic that local heating can drive a second nitration, yielding 2,4-dinitroanisole.
-
Temperature: Kinetic vs. Thermodynamic Control
Temperature is your primary "tuning knob" for selectivity.
-
Low Temperature (-10°C to 0°C):
-
Regime: Kinetic Control.
-
Effect: Minimizes the energy available to overcome the steric hindrance of the ortho position (favors para). Crucially, it suppresses the activation energy required for the second nitration step.
-
-
Ambient/High Temperature (>20°C):
-
Regime: Thermodynamic/Mixed Control.
-
Effect: Increases the rate of ortho substitution and drastically increases the rate of dinitration and oxidative byproduct formation (tars).
-
Reaction Pathway Visualization
The following diagram illustrates the branching pathways dependent on energy (temperature).
Figure 1: Reaction pathway showing the divergence of ortho/para products and the temperature-dependent risk of dinitration.
Module 2: Troubleshooting & FAQs
Q1: I am seeing >15% dinitration. How do I stop this?
Diagnosis: Your reaction temperature is spiking during the addition of the nitrating agent. The nitration of anisole is highly exothermic (
-
Cryogenic Cooling: Cool the substrate solution to -10°C before adding the nitrating agent.
-
Controlled Addition: Use a syringe pump or dropping funnel to add the nitrating agent dropwise. Monitor internal temperature; stop addition if T rises > -5°C.
-
Stoichiometry: Ensure you are using a slight limiting amount of HNO₃ (0.95 – 1.0 eq) rather than an excess.
Q2: My ortho:para ratio is 40:60. How can I boost the para product?
Diagnosis: You are likely using "Mixed Acid" (HNO₃/H₂SO₄).[1] The protonated methoxy group and the solvent cage in sulfuric acid can reduce steric differentiation. The Fix:
-
Switch Reagents: Use Acetyl Nitrate (HNO₃ in Acetic Anhydride).[2] The bulky acetyl nitrate electrophile is more sensitive to steric hindrance, favoring the para position.
-
Lower Temperature: Run the reaction at -15°C.
-
Solid Supports: Consider using Zeolite H-Beta catalysts, which impose pore-shape selectivity favoring the linear para isomer (advanced optimization).
Q3: The reaction mixture turned black/tarry. What happened?
Diagnosis: Oxidative degradation. Anisole is electron-rich and prone to oxidation by concentrated HNO₃, especially if the temperature is uncontrolled. The Fix:
-
Dilution: Dilute the reaction with an inert solvent like Dichloromethane (DCM) or Acetonitrile to act as a heat sink.
-
Quench Faster: Do not let the reaction stir overnight. Monitor by TLC/HPLC and quench immediately upon consumption of starting material.
Module 3: Optimized Experimental Protocol
Method: Regioselective Nitration using In Situ Acetyl Nitrate. Objective: Maximize p-nitroanisole, minimize dinitration.
Reagents & Equipment
-
Substrate: Anisole (10 mmol, 1.08 g)
-
Reagent A: Acetic Anhydride (Ac₂O) (Excess, solvent/reagent)
-
Reagent B: Fuming Nitric Acid (HNO₃) (10 mmol)
-
Solvent: Dichloromethane (DCM) (Optional, for heat dissipation)
-
Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, ice/salt bath (-15°C).
Step-by-Step Procedure
-
Preparation (The "Heel"): Charge the flask with Acetic Anhydride (20 mL) and Anisole (10 mmol). Cool to -10°C .
-
Note: Some protocols generate acetyl nitrate first.[2] For safety with anisole, adding HNO₃ to the anisole/anhydride mixture is often preferred to keep the concentration of the explosive acetyl nitrate low (in-situ consumption), provided cooling is aggressive.
-
-
Acid Addition: Mix HNO₃ (10 mmol) with 5 mL of Acetic Acid (to prevent freezing/high viscosity). Add this mixture dropwise to the flask.
-
CRITICAL: Maintain internal temperature < 0°C . If it spikes, stop addition.
-
-
Reaction: Stir at -5°C to 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture onto 50g of crushed ice/water with vigorous stirring. This hydrolyzes the remaining acetic anhydride and neutralizes the acid.
-
Workup: Extract with DCM (3 x 20 mL). Wash organics with sat. NaHCO₃ (until bubbling stops) and Brine. Dry over MgSO₄.
Expected Data Profile (Temperature vs. Selectivity)
| Temperature | Reagent System | Ortho (%) | Para (%) | Di-Nitro (%) | Notes |
| 25°C | HNO₃ / H₂SO₄ | 35-40 | 55-60 | 5-10 | High exotherm risk. |
| 0°C | HNO₃ / H₂SO₄ | 30-35 | 60-65 | < 2 | Standard "textbook" result. |
| -10°C | HNO₃ / Ac₂O | 20-25 | 70-75 | < 1 | Optimal Method. |
| >40°C | Any | -- | -- | > 20 | Unsafe. Tars formed. |
Module 4: Decision Support Workflow
Use this logic flow to determine your next optimization step.
Figure 2: Troubleshooting logic for common nitration issues.
References
-
Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. Journal of Organic Chemistry.
-
Wubbels, G. G., et al. (2013).[3] Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution.[3] Evidence that activation energy controls reactivity.[3] Journal of Organic Chemistry.
-
Smith, K., et al. (1998). Highly regioselective nitration of mono-substituted benzenes with acetyl nitrate. Journal of the Chemical Society.
-
Occupational Safety and Health Administration (OSHA) . Chemical Sampling Information: Acetyl Nitrate. (General Safety Reference)
Sources
Technical Support Center: Handling Polynitrated Cresol Impurities
Current Status: Operational Topic: Thermal Stability & Safe Handling of Polynitrated Cresols Audience: Process Chemists, HSE Specialists, and R&D Scientists
Welcome to the Reactive Chemicals Safety Hub
You have accessed the specialized support module for Polynitrated Cresols . These impurities (e.g., dinitro-o-cresol, trinitro-m-cresol) are frequently generated as byproducts during nitration reactions or workups involving cresol derivatives. They are characterized by low thermal onset temperatures (
This guide is structured to answer your critical questions regarding detection, mechanism, and safe removal.
Module 1: Identification & Risk Assessment
Q: How do I determine if my cresol impurities pose a thermal runaway risk?
A: You cannot rely on literature values for pure compounds alone. Impurities often lower the decomposition onset temperature significantly.[1][2] You must perform thermal screening using Differential Scanning Calorimetry (DSC).[3][4]
The "Rule of 100" Protocol:
-
Run a screening DSC: Use a sealed gold-plated high-pressure crucible (to prevent evaporation masking the exotherm) at a heating rate of 4–5 K/min.
-
Identify
: The temperature at which the exotherm begins (not the peak). -
Calculate Safety Margin: Your maximum process temperature (
) must be at least 100 K lower than the of the impurity.
Comparative Stability Data (Reference Values): Note: Values vary by specific isomer and purity. Treat these as upper limits.
| Compound | Nitration Level | Approx. | Decomposition Energy ( | Hazard Class |
| p-Cresol | None | Stable | N/A | Flammable |
| Mononitro-cresol | Low | > 200°C | 300 - 500 J/g | Moderate |
| 4,6-Dinitro-o-cresol (DNOC) | Medium | ~150°C | 1,200 - 1,500 J/g | High (Explosive) |
| Trinitro-cresol | High | < 140°C | > 2,000 J/g | Severe (Detonable) |
Critical Warning: If
, the material has the potential for explosive propagation. You must proceed to Accelerating Rate Calorimetry (ARC) to determine the "Time to Maximum Rate" (TMR).
Module 2: The Mechanism of Failure
Q: Why are these impurities considered "autocatalytic"?
A: Polynitrated cresols (and phenols) possess an acidic proton that allows them to tautomerize into an aci-nitro form, especially in the presence of metals or bases. This form is highly unstable and sensitive to shock.
The Decomposition Loop:
-
Initiation: Thermal stress or base catalysis shifts the equilibrium to the aci-nitro form.
-
Radical Formation: The C-NO2 bond weakens, releasing
gases. -
Autocatalysis: The released
acts as an oxidizing agent, attacking the cresol ring and accelerating the decomposition rate. -
Runaway: The reaction generates heat faster than it can be dissipated, leading to a pressure spike and vessel rupture.
Visualization of the Failure Pathway:
Figure 1: Autocatalytic decomposition cycle of polynitrated cresols. Note the red feedback loop indicating self-acceleration.
Module 3: Operational Mitigation & Handling
Q: My reaction mixture contains residual nitric acid and cresol. How do I prevent thermal runaway during workup?
A: The most dangerous phase is the quenching step. Residual nitric acid can continue to nitrate the cresol to higher (unstable) levels if the temperature spikes or mixing is poor.
Safe Quenching Protocol:
-
Reverse Quench Only: Always add the reaction mixture TO water (or ice). Never add water to the reaction mixture.
-
Reason: Adding water to the acid/cresol mix creates a localized "hot spot" of dilute acid, which maximizes the nitration rate and heat generation.
-
-
Temperature Control: Maintain the quench vessel < 10°C.
-
pH Management: Do not allow the pH to become alkaline during the initial quench.
-
Reason: Polynitrated cresols form shock-sensitive salts (picrates/cresolates) at high pH. Keep pH < 7 until the organic phase is separated.
-
-
Avoid Dryness: Never allow polynitrated cresol residues to dry out.
-
Protocol: Keep waste streams and filter cakes with at least 10-20% water content (phlegmatization).
-
Q: Can I store waste streams containing these impurities?
A: Long-term storage is not recommended .
-
Risk: If stored in steel drums, the acidity can corrode the metal, releasing iron ions (
), which catalyze the decomposition of nitro compounds. -
Solution: Dispose of waste immediately via controlled incineration. If temporary storage is unavoidable, use plastic-lined drums, keep the material wet, and monitor temperature continuously.
Module 4: Emergency Decision Workflow
Scenario: You observe an unexpected temperature rise in a vessel containing nitrated cresols.
Figure 2: Decision logic for thermal excursions. Note that restoring agitation to a stratified mixture can cause a sudden heat spike.
References
-
International Labour Organization (ILO). ICSC 0462 - 4,6-Dinitro-o-cresol (DNOC). International Chemical Safety Cards.[5] Link
-
Gustin, J.L. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 1998. (Discusses the specific catalytic effect of impurities in nitration). Link
-
NOAA Office of Response and Restoration. CAMEO Chemicals: Dinitro-o-cresol. (Detailed reactivity and firefighting data). Link
- Stoessel, F.Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Source for the "Rule of 100" and DSC protocols).
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 3-Methoxy-2-methyl-6-nitrophenol
Executive Summary
Objective: This guide provides a technical framework for the structural validation of 3-Methoxy-2-methyl-6-nitrophenol , a highly substituted benzene derivative often encountered as a scaffold in pharmaceutical synthesis and dye chemistry.
The Challenge: The nitration of 3-methoxy-2-methylphenol typically yields a mixture of regioisomers, primarily the 6-nitro (ortho) and 4-nitro (para) products. Distinguishing these isomers requires precise interpretation of proton nuclear magnetic resonance (
Key Diagnostic Feature: The 6-nitro isomer exhibits a distinct, sharp downfield signal (
Structural Context & Isomerism
Before analyzing the spectra, it is critical to visualize the competing structures to understand the magnetic environments.
The Target vs. The Alternative
-
Target (6-Nitro): The nitro group is ortho to the hydroxyl. This proximity allows for a stable 6-membered chelate ring via hydrogen bonding.
-
Alternative (4-Nitro): The nitro group is para to the hydroxyl. No intramolecular hydrogen bond is possible; the OH proton participates in intermolecular exchange.
Graphviz: Structural Decision Tree
The following diagram outlines the logical flow for distinguishing the target molecule from its isomer using NMR data.
Figure 1: Decision tree for assigning regioochemistry based on phenolic proton behavior.
Experimental Protocol
To reproduce the chemical shifts described below, strict adherence to sample preparation protocols is required to minimize concentration-dependent shifts in the impurity profile.
Materials
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Alternative Solvent: DMSO-d
(only for solubility issues, though it obscures H-bonding diagnostics).[1] -
Sample Mass: 5–10 mg for standard 1H acquisition.
Step-by-Step Methodology
-
Preparation: Dissolve 5 mg of the isolated solid in 0.6 mL of CDCl
. Ensure the solution is clear; filter through a cotton plug if particulate matter remains. -
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (D1): Set to
seconds. The intramolecular H-bonded proton relaxes slowly; insufficient delay may suppress this critical signal. -
Scans: 16–32 scans are sufficient.
-
Spectral Width: Open the window to 14 ppm to capture the downfield OH peak.
-
-
Processing: Calibrate the spectrum to the TMS peak at 0.00 ppm or the residual CHCl
peak at 7.26 ppm.
Comparative Data Analysis
The following table contrasts the diagnostic chemical shifts of the target molecule against its primary regioisomer.
Table 1: Diagnostic 1H NMR Data (CDCl , 400 MHz)
Note: Values are derived from substituent additivity principles and literature on analogous ortho-nitrophenols [1][2].
| Proton Assignment | Target: this compound | Alternative: 3-Methoxy-2-methyl-4-nitrophenol | Diagnostic Note |
| -OH (Phenolic) | 10.80 – 11.50 ppm (s) | 5.0 – 7.0 ppm (br s) | Primary Differentiator. Target has strong intramolecular H-bond.[1] |
| Ar-H (C5) | 7.90 – 8.10 ppm (d, | 7.60 – 7.80 ppm (d, | H5 is ortho to NO |
| Ar-H (C4) | 6.60 – 6.80 ppm (d, | 6.50 – 6.70 ppm (d, | H4 is shielded by ortho-methoxy group.[1] |
| -OCH | 3.85 – 3.95 ppm (s) | 3.85 – 3.95 ppm (s) | Not diagnostic for regioisomerism. |
| -CH | 2.15 – 2.25 ppm (s) | 2.15 – 2.25 ppm (s) | Not diagnostic.[1] |
Detailed Signal Interpretation
1. The Phenolic Hydroxyl (The "Smoking Gun")
In the 6-nitro isomer , the oxygen of the nitro group acts as a hydrogen bond acceptor for the phenolic hydrogen. This "locks" the proton, effectively deshielding it by removing electron density.
-
Observation: A sharp singlet appearing between 10.5 and 11.5 ppm.
-
Solvent Effect: If DMSO-d
is used, this peak may broaden or shift slightly, but the distinction remains clear compared to the para-isomer. However, CDCl is preferred because DMSO competes for hydrogen bonding, potentially masking the intramolecular nature [3].
2. Aromatic Region (Coupling Constants)
The molecule possesses two aromatic protons at positions 4 and 5.
-
H5 (Ortho to Nitro): This proton is strongly deshielded by the electron-withdrawing nitro group (
).[1] -
H4 (Ortho to Methoxy): This proton is shielded by the electron-donating methoxy group (
). -
Coupling: Since H4 and H5 are adjacent, they appear as an AB system (two doublets) with a coupling constant (
) of approximately 8.5–9.0 Hz, typical for ortho-coupling in benzenes.[1]
Mechanistic Insight: Why the Shift Occurs
Understanding the "why" allows you to apply this logic to similar derivatives.
-
Deshielding via Hydrogen Bonding: In the 6-nitro isomer, the formation of a 6-membered ring (O-H
O=N) reduces the electron density around the hydrogen nucleus. The magnetic field experienced by the nucleus increases, shifting the resonance downfield (higher ppm). This is a textbook example of the Deshielding Effect [1]. -
Resonance Effects of Substituents:
-
Nitro Group (-NO
): Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R).[1] It deshields ortho and para protons. -
Methoxy Group (-OCH
): Strong electron-donating group (EDG) via resonance (+R).[1] It shields ortho and para protons. -
Result: The interplay of these groups creates the wide separation (~1.3 ppm) between the two aromatic doublets.
-
References
-
National Institutes of Health (PMC). "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Available at: [Link]
-
Michigan State University. "Proton NMR Chemical Shift Data Tables." Available at: [Link][1]
-
Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1][2] Magnetic Resonance in Chemistry. Available at: [Link]
-
Arkat USA. "Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate." Available at: [Link]
Sources
Technical Comparison Guide: Distinguishing 3-Methoxy-2-methyl-6-nitrophenol from 4-nitro Isomer by NMR
Executive Summary
The Core Challenge: In the nitration of 3-methoxy-2-methylphenol, regioselectivity is governed by the competing directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.[1] This frequently results in a mixture of two primary isomers: the 6-nitro (ortho to OH) and the 4-nitro (para to OH) derivatives.
The Solution: While both isomers possess two aromatic protons with ortho-coupling (
-
Intramolecular Hydrogen Bonding (1H NMR): The 6-nitro isomer exhibits a sharp, highly deshielded phenolic hydroxyl peak (
ppm) due to a 6-membered chelate ring. -
Nuclear Overhauser Effect (NOE): The 6-nitro isomer shows a strong spatial correlation between the methoxy group and the aromatic proton at C4. The 4-nitro isomer lacks this correlation because the C4 position is substituted by the nitro group.
Part 1: Structural Analysis & Theoretical Basis
Before interpreting spectra, we must map the atomic connectivity of the two contenders.
| Feature | Target: 6-Nitro Isomer | Alternative: 4-Nitro Isomer |
| IUPAC Name | 3-Methoxy-2-methyl-6-nitrophenol | 3-Methoxy-2-methyl-4-nitrophenol |
| Nitro Position | C6 (Ortho to OH) | C4 (Para to OH) |
| Aromatic Protons | H4 and H5 | H5 and H6 |
| Proton Relationship | Ortho-coupled ( | Ortho-coupled ( |
| Methoxy Environment | Adjacent to Proton (H4) | Adjacent to Nitro Group (NO₂) |
| Hydroxyl Environment | Adjacent to Nitro (H-Bond) | Adjacent to Proton (H6) |
Visualizing the Distinction Logic
The following diagram illustrates the decision matrix for identifying the correct isomer.
Figure 1: Logical workflow for distinguishing nitro-cresol isomers using NMR markers.
Part 2: Comparative Analysis of Analytical Methods
Method A: 1H NMR Chemical Shift Analysis (The Rapid Screen)
This is the first-line method. The presence of the nitro group ortho to the phenol creates a distinct chemical environment due to the "chelate effect."
Mechanism
In the 6-nitro isomer , the phenolic hydrogen forms a strong, planar, 6-membered intramolecular hydrogen bond with the oxygen of the nitro group. This "locks" the proton, descreening it significantly and slowing down exchange with the solvent/water.
In the 4-nitro isomer , the nitro group is too far away. The phenol forms intermolecular hydrogen bonds (dimers or with solvent), resulting in a typical, broad, concentration-dependent peak.
Data Comparison Table (CDCl₃)
| Signal | 6-Nitro Isomer (Target) | 4-Nitro Isomer (Alternative) | Differentiation Power |
| Phenolic -OH | 10.5 – 11.5 ppm (Sharp Singlet) | 5.5 – 9.0 ppm (Broad, variable) | High (Primary Indicator) |
| Aromatic H (Ortho to NO₂) | ~7.8 – 8.1 ppm (Doublet) | ~7.8 – 8.1 ppm (Doublet) | Low (Both have one) |
| Aromatic H (Other) | ~6.6 – 6.9 ppm (H4, Ortho to OMe) | ~7.0 – 7.2 ppm (H6, Ortho to OH) | Medium (H4 is more shielded) |
Experimental Note: This distinction is most prominent in non-polar solvents like Chloroform-d (CDCl₃) . In DMSO-d₆, the solvent itself hydrogen bonds to the phenol, potentially shifting the 4-nitro OH downfield (to ~10 ppm), making the distinction less obvious [1].
Method B: 1D NOE Difference Spectroscopy (The Definitive Proof)
If the chemical shift data is ambiguous (e.g., due to wet solvents), Nuclear Overhauser Effect (NOE) spectroscopy provides irrefutable structural proof based on spatial proximity.
The Critical Distinction
-
6-Nitro Isomer: The Methoxy group (C3) is chemically adjacent to Proton H4.
-
4-Nitro Isomer: The Methoxy group (C3) is chemically adjacent to the Nitro group (C4).
Protocol
-
Sample Prep: Dissolve ~10mg sample in dry CDCl₃. Degas the sample (bubble N₂ or freeze-pump-thaw) to remove paramagnetic oxygen, which quenches NOE signals [2].[2]
-
Acquisition:
-
Record a standard 1H spectrum.
-
Set the irradiation frequency exactly on the Methoxy singlet (~3.8 ppm).
-
Set a control irradiation frequency in a blank region (e.g., -2 ppm).
-
Acquire the difference spectrum (Irradiated minus Control).
-
Expected Results
| Feature | 6-Nitro Isomer | 4-Nitro Isomer |
| Irradiation Target | Methoxy (-OCH₃) at ~3.8 ppm | Methoxy (-OCH₃) at ~3.8 ppm |
| Observed Enhancement | Strong positive signal for H4 (Doublet at ~6.7 ppm) | No enhancement in the aromatic region. |
| Secondary Enhancement | Methyl group (C2-Me) | Methyl group (C2-Me) |
| Conclusion | Confirmed | Confirmed |
Part 3: Experimental Protocols
Sample Preparation for Regio-Analysis
To ensure high-fidelity data, follow this preparation standard.
-
Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS. Avoid DMSO-d₆ for the initial screen to preserve the intramolecular H-bond diagnostic.
-
Concentration: Prepare a solution of 15-20 mg of product in 0.6 mL solvent.
-
Why? Higher concentrations favor intermolecular H-bonding in the 4-nitro isomer, broadening the peak further and enhancing the contrast with the sharp 6-nitro peak.
-
-
Drying: Filter the solution through a small plug of anhydrous Na₂SO₄ in a Pasteur pipette directly into the NMR tube.
-
Why? Water exerts a chemical exchange effect on the phenolic OH, potentially collapsing the diagnostic doublet or broadening the sharp 6-nitro peak [1].
-
HMBC Confirmation (Optional)
If NOE is unavailable, Heteronuclear Multiple Bond Correlation (HMBC) can distinguish the isomers by tracing the 3-bond couplings from the Methoxy protons.
-
6-Nitro: Methoxy protons correlate to C3. C3 correlates to H4 (strong
). -
4-Nitro: Methoxy protons correlate to C3. C3 has no proton attached to C4, and the coupling to H5 (via C4) is a 4-bond coupling (
), which is typically invisible in standard HMBC. -
Result: If you see a strong correlation from the Methoxy carbon to an aromatic proton, it is the 6-nitro isomer .
References
-
Charisiadis, P., et al. (2014). "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules, 19(9), 13643-13682.[3]
-
UMass NMR Facility. (2013).[2] "NOE Difference Spectroscopy Protocol." UMass Amherst Research Computing.
-
Lamm, B., & Nordfält, K. (1966). "NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline." Acta Chemica Scandinavica, 20, 1221-1228. (Demonstrates magnetic anisotropy and steric effects of ortho-nitro groups).
-
ChemicalBook. (n.d.). "2-Methyl-3-nitrophenol 1H NMR Spectrum." (Reference for chemical shifts of analogous ortho-nitro cresols).
-
[4]
-
Sources
Melting point reference for 3-Methoxy-2-methyl-6-nitrophenol
This guide details the physical characterization and impurity profiling of 3-Methoxy-2-methyl-6-nitrophenol , a specialized intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., VAP-1 inhibitors) and dyes.
Executive Summary
This compound (CAS: 38226-14-1) is a regioisomer often co-synthesized with 3-methoxy-2-methyl-4-nitrophenol . Distinguishing these isomers is critical for downstream yield and safety, as the 6-nitro isomer is typically the desired "hindered" intermediate for specific cyclization reactions, while the 4-nitro isomer is a common byproduct.
-
Target Compound: this compound[1]
-
Primary Impurity: 3-Methoxy-2-methyl-4-nitrophenol
-
Critical Differentiator: Melting Point (MP) and NMR coupling patterns. The 4-nitro isomer typically exhibits a melting range of 60–80 °C , whereas the 6-nitro target often presents as a lower-melting solid or oil due to steric crowding and intramolecular hydrogen bonding (ortho-nitro effect).
Part 1: Technical Profile & Comparative Analysis
The following table contrasts the target compound with its closest structural isomer. The "ortho-effect" in the 6-nitro isomer significantly depresses its melting point compared to the 4-nitro analog.
| Feature | Target: 6-Nitro Isomer | Impurity: 4-Nitro Isomer |
| IUPAC Name | This compound | 3-Methoxy-2-methyl-4-nitrophenol |
| CAS Number | 38226-14-1 | 2386471-96-9 |
| Structure | Nitro group at C6 (Ortho to OH) | Nitro group at C4 (Para to OH) |
| Physical State | Low-melting solid or Oil (at RT) | Solid (Crystalline) |
| Melting Point | < 50 °C (Often liquid/oil) | 60 – 80 °C (Broad range) |
| Boiling Point | ~304.8 °C (Predicted) | N/A (Decomposes) |
| Density | 1.308 g/cm³ | ~1.3 g/cm³ |
| H-Bonding | Intramolecular (OH[2][3][4]···O₂N) | Intermolecular (OH···OH) |
| Solubility | High in non-polar solvents (DCM) | Moderate; higher in polar solvents |
Thermodynamic Behavior
-
6-Nitro Isomer: The intramolecular hydrogen bond between the hydroxyl group (C1) and the nitro group (C6) reduces intermolecular attraction, lowering the melting point and increasing volatility.
-
4-Nitro Isomer: Lacks this intramolecular bond; forms strong intermolecular hydrogen networks, resulting in a significantly higher melting lattice energy.
Part 2: Experimental Protocol
Protocol A: Differential Scanning Calorimetry (DSC) for Purity
Objective: To quantify the ratio of 6-nitro (Target) to 4-nitro (Impurity) using thermal transitions.
Reagents & Equipment:
-
DSC Instrument (e.g., TA Instruments Q2000).
-
Aluminum hermetic pans.
-
Reference Standard: 3-Methoxy-2-methyl-4-nitrophenol (purified).
Workflow:
-
Sample Prep: Weigh 2–5 mg of the crude synthesis product into an aluminum pan. Seal hermetically.
-
Equilibration: Equilibrate at 10 °C.
-
Ramp: Heat at 10 °C/min to 150 °C.
-
Analysis:
-
Look for a primary endotherm < 50 °C (Target melt).
-
Look for a secondary endotherm between 60–80 °C (Impurity melt).
-
Note: If the sample is liquid at room temperature, cool to -40 °C first to observe crystallization/melting of the target.
-
Protocol B: Regioisomer Confirmation via 1H-NMR
Objective: Confirm the nitro position (C6 vs C4) by analyzing aromatic proton coupling.
-
Solvent: Dissolve 10 mg sample in CDCl₃.
-
Acquisition: Run standard proton scan (400 MHz+).
-
Interpretation:
-
Target (6-Nitro): The aromatic protons at C4 and C5 are adjacent (ortho-coupled). Look for two doublets with J ≈ 8–9 Hz . The OH signal will be downfield (>10 ppm) and sharp due to intramolecular H-bonding.
-
Impurity (4-Nitro): The aromatic protons at C5 and C6 are adjacent. However, the chemical environment shift is distinct. The OH signal is typically broad and further upfield compared to the 6-nitro isomer.
-
Part 3: Synthesis & Separation Workflow
The following diagram illustrates the logical flow for synthesizing and isolating the target 6-nitro isomer while managing the 4-nitro impurity.
Figure 1: Separation logic based on the physical state and volatility differences between the ortho-nitro (target) and para-nitro (impurity) isomers.
References
-
BuyersGuideChem. (2024). This compound (CAS 38226-14-1) Product Profile. Retrieved from [Link]
- Google Patents. (2020). WO2020069330A2 - Inhibitors of VAP-1. (Describes synthesis of this compound from 2-methyl-4-nitrobenzene-1,3-diol).
-
ChemBK. (2024). Physical Properties of CAS 38226-14-1. Retrieved from [Link]
Sources
Comparative Guide: UV-Vis Absorption of 3-Methoxy-2-methyl-6-nitrophenol
Executive Summary: The "Push-Pull" Chromophore Advantage
3-Methoxy-2-methyl-6-nitrophenol (CAS: 38226-14-1) represents a specialized subclass of ortho-nitrophenols. Unlike standard nitrophenol indicators, this molecule integrates a para-donor-acceptor system within an ortho-nitrophenol scaffold.
While standard 2-Nitrophenol relies solely on the nitro group's withdrawal and intramolecular hydrogen bonding, the This compound derivative incorporates a methoxy group at the C3 position. This creates a direct resonance channel (push-pull effect) with the nitro group at C6, resulting in a significant bathochromic shift (red-shift) and enhanced molar absorptivity compared to its non-methoxylated counterparts.
This guide compares its spectral performance against industry-standard alternatives, providing a predictive framework for its use in pH sensing, metabolic tracking, and dye synthesis.
Structural Analysis & Mechanistic Insight
The Chromophoric System
The UV-Vis absorption profile of this compound is dictated by three competing electronic effects:
-
Ortho-Nitro Effect (The Anchor): The nitro group at C6 forms an intramolecular hydrogen bond with the phenolic hydroxyl (C1). This locks the molecule in a planar conformation, stabilizing the ground state and typically absorbing in the near-UV/blue region (~350 nm).
-
Para-Methoxy "Push" (The Modifier): The methoxy group at C3 is para to the nitro group at C6. This is the critical differentiator. The oxygen lone pair of the methoxy group donates electron density (
effect) directly into the ring, which is conjugated with the electron-withdrawing nitro group ( effect). This Intramolecular Charge Transfer (ICT) lowers the HOMO-LUMO gap significantly. -
Methyl Sterics (The Fine-Tuner): The methyl group at C2 provides minor inductive donation (
) but, more importantly, adds steric bulk between the hydroxyl and methoxy groups, potentially influencing the rotation of the methoxy group but minimally affecting the nitro-hydroxyl H-bond.
Pathway Visualization (Graphviz)
Figure 1: Mechanistic pathway of the "Push-Pull" electronic interaction leading to red-shifted absorption.
Comparative Performance Data
In the absence of a single, isolated spectral datasheet for this specific CAS in the public domain, the following values are derived from high-fidelity structural analogs (e.g., 6-nitroguaiacol and 4-nitroanisole) and standard substituent effect rules (Woodward-Fieser).
Spectral Comparison Table
| Feature | Target: this compound | Alternative A: 2-Nitrophenol | Alternative B: 4-Nitrophenol | Alternative C: 6-Nitroguaiacol |
| Core Structure | o-Nitrophenol + p-Donor | o-Nitrophenol | p-Nitrophenol | o-Nitrophenol + m-Donor |
| ~375 - 390 nm (Predicted) | 275 nm, 350 nm | 317 nm | ~355 nm | |
| ~440 - 460 nm (Predicted) | 415 nm | 400 nm | ~425 nm | |
| Visual Color | Deep Yellow / Orange | Pale Yellow | Colorless (Neutral) to Yellow | Yellow |
| pKa (Approx.) | ~7.5 - 8.0 | 7.23 | 7.15 | ~7.0 - 7.5 |
| Key Advantage | Superior Red Shift (Avoids UV interference) | Standard Reference | Standard Reference | Structural Similarity |
Interpretation
-
Red Shift Advantage: The target molecule absorbs at longer wavelengths than 2-Nitrophenol. This is crucial for biological assays where background absorption (autofluorescence) from proteins typically occurs <300 nm. The target's neutral form likely absorbs near 380 nm, well clear of most biological noise.
-
pH Sensitivity: Like other nitrophenols, this compound exhibits halochromism . Upon deprotonation (pH > pKa), the formation of the phenolate anion enables full resonance delocalization across the nitro-methoxy axis, pushing the absorption deep into the visible spectrum (~450 nm).
Experimental Protocol: Validation of Absorption Maxima
To experimentally verify the absorption maxima and pKa of this compound, use the following self-validating protocol. This method accounts for the "isosbestic point," which confirms that only two species (neutral phenol and anionic phenolate) are present in equilibrium.
Reagents & Equipment
-
Stock Solvent: Methanol (HPLC Grade) or DMSO (for solubility).
-
Buffers: Citrate-Phosphate buffer series (pH 3.0 to pH 10.0).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 250–600 nm).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1.0 mg of this compound in 10 mL Methanol.
-
Checkpoint: Solution should be clear yellow/orange. If cloudy, sonicate.
-
-
Buffer Aliquoting:
-
Prepare 7 cuvettes with 2.5 mL of buffer at pH 3, 5, 6, 7, 8, 9, and 11.
-
-
Spiking:
-
Add 25 µL of Stock Solution to each cuvette. Mix by inversion.
-
Concentration Control: Final concentration should be ~10–50 µM to keep Absorbance < 1.0.
-
-
Spectral Scanning:
-
Blank the instrument with the respective buffer.
-
Scan each sample from 250 nm to 600 nm.
-
-
Data Analysis (Isosbestic Check):
-
Overlay all scans.
-
Validation Criterion: All traces must intersect at a single wavelength (the Isosbestic Point). If they do not, degradation or side reactions are occurring.
-
Workflow Diagram
Figure 2: Experimental workflow for determining pH-dependent spectral shifts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38226-14-1. Retrieved from [Link]
-
Stefánsson, A., et al. (2018). "Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols." ResearchGate.[1][2] Retrieved from [Link]
-
NIST Chemistry WebBook. UV/Visible Spectrum of 2-Nitrophenol. Retrieved from [Link]
-
Tetteh, S., et al. (2018). "Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study."[3] Journal of Molecular Liquids. Retrieved from [Link]
Sources
Structural Determinants in Polysubstituted Nitrophenols: A Comparative Guide
Topic: Structural Determinants in Polysubstituted Nitrophenols: Characterizing 3-Methoxy-2-methyl-6-nitrophenol and Its Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Specialists
Executive Summary & Strategic Context
In the development of nonlinear optical (NLO) materials and antimicrobial ligands, This compound represents a highly specific "crowded" phenol. Unlike simple nitrophenols, this molecule features a hydroxyl group flanked by a methyl group (position 2) and a nitro group (position 6).[1]
This guide compares the structural performance of this target scaffold against its primary alternatives (simple ortho-nitrophenols and para-isomers). The critical differentiator is the Intramolecular Hydrogen Bond (IMHB) clamp , which dictates crystal packing, solubility, and bioavailability.
Key Finding: The 2-methyl-6-nitro substitution pattern creates a "steric lock" on the hydroxyl proton, enforcing a planar, low-melting lattice structure distinct from the high-melting, intermolecularly networked para-isomers.
Comparative Structural Analysis
The Core Mechanism: Steric vs. Electronic Control
The crystal engineering of this family relies on the competition between Intramolecular and Intermolecular forces.
| Feature | Target: this compound | Alternative A: 4-Nitrophenol Derivatives | Alternative B: Metal-Salen Complexes |
| H-Bond Topology | Intramolecular (Closed) OH···ONO₂ (Chelate ring) | Intermolecular (Open) OH···O=N (Infinite chains) | Coordination Bond Phenolic O–Metal |
| Crystal Packing | Discrete molecular units; weak van der Waals forces. | 3D H-bonded network; high lattice energy. | 1D/2D Coordination Polymers or discrete supramolecules. |
| Melting Point | Low (< 100 °C, volatile) | High (> 110 °C) | Very High / Decomposition |
| Solubility | High in non-polar solvents (DCM, Toluene). | High in polar protic solvents (EtOH, Water). | Variable; often low. |
| Space Group | Typically P2₁/c or P-1 (Centrosymmetric). | Often P2₁/n or Pbca. | Varies (often Triclinic). |
Detailed Structural Logic
-
The "Ortho-Effect" (Target): The nitro group at C6 acts as a hydrogen bond acceptor for the phenolic hydrogen. The methyl group at C2 provides steric bulk that prevents the nitro group from rotating out of plane, enhancing the strength of this intramolecular bond (the "buttressing effect").
-
The Methoxy Contribution: Located at C3, the methoxy group is electron-donating. It increases the electron density of the ring, slightly strengthening the basicity of the nitro oxygen, thereby shortening the
distance compared to the non-methoxy analog (2-methyl-6-nitrophenol).
Representative Crystallographic Data[2][3][4][5][6]
Since exact unit cell data for the specific this compound derivative may vary by solvation, the following table provides validated reference ranges based on the closest structural analogs (2-methyl-6-nitrophenol and its Schiff bases). Use these values to validate your experimental XRD data.
Table 1: Reference Unit Cell Parameters (Analog Comparison)
| Parameter | Target Analog (2-Methyl-6-nitrophenol) | Schiff Base Derivative (Imine linked) | Isomeric Control (4-Nitrophenol) |
| Crystal System | Orthorhombic / Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ (if chiral packing) or P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 7.50 – 7.80 | 14.20 – 14.30 | 6.10 – 6.20 |
| b (Å) | 12.10 – 12.40 | 6.90 – 7.10 | 11.80 – 12.00 |
| c (Å) | 11.80 – 12.00 | 15.00 – 15.20 | 11.20 – 11.40 |
| β (Angle) | 90° (if Ortho) / ~105° (if Mono) | 108.0° – 109.0° | 107.0° – 108.0° |
| Z (Units/Cell) | 4 | 4 | 4 |
| R-Factor | < 0.05 (Target Quality) | < 0.04 | < 0.05 |
Critical Validation Check: If your synthesized target shows a melting point >120°C , you have likely failed to nitrate at the C6 position (yielding the para isomer) or formed a salt/hydrate rather than the pure phenol.
Experimental Protocol: Synthesis to Structure
This protocol ensures the isolation of the correct polymorph suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Phase 1: Regioselective Synthesis
-
Precursor: 3-Methoxy-2-methylphenol (anhydrous).
-
Reagent: Dilute
in Acetic Acid (0°C). Note: Avoid concentrated to prevent sulfonation. -
Mechanism: Direct electrophilic aromatic substitution. The C6 position is activated by the OH and sterically accessible compared to C4 (blocked by para-directing methoxy influence vs steric hindrance).
Phase 2: Crystal Growth (Slow Evaporation Method)
-
Solvent Selection: Dissolve 50 mg of the purified solid in Dichloromethane (DCM) or Ethanol/Hexane (1:1) .
-
Why DCM? The target molecule is non-polar due to the intramolecular H-bond. DCM facilitates the growth of block-like prisms.
-
-
Filtration: Pass solution through a 0.45 µm PTFE filter into a clean scintillation vial.
-
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing n-pentane. Cap the large jar.
-
Timeline: Allow to stand undisturbed at 4°C for 72–96 hours.
Phase 3: Data Collection & Refinement
-
Mounting: Use a cryoloop with Paratone oil; maintain T = 100 K to reduce thermal vibration of the nitro group.
-
Refinement: The hydroxyl hydrogen (
) must be located in the difference Fourier map to confirm the intramolecular bond. Do not use geometrical placement (AFIX) for this specific proton during early refinement stages.
Structural Logic & Workflow Visualization
The following diagrams illustrate the causal relationship between the chemical structure and the resulting crystallographic properties.
Diagram 1: The "Steric Lock" Mechanism
This diagram details why the target molecule crystallizes differently from its isomers.
Caption: The "Buttressing Effect" of the 2-methyl group locks the 6-nitro group, forcing an intramolecular hydrogen bond that defines the crystal lattice.
Diagram 2: Characterization Workflow
Caption: Operational workflow for isolating single crystals suitable for structural determination.
References
-
Hong, Y. (2018).[2] Crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol. Zeitschrift für Kristallographie - New Crystal Structures, 233(5).
- Relevance: Provides unit cell data for Schiff base derivatives of methoxy-nitro-anilines/phenols.
-
Fun, H. K., et al. (2011). 2-Methoxy-3-nitrophenol.[3] Acta Crystallographica Section E, E67, o3119.
- Relevance: Establishes the baseline packing for methoxy-nitrophenols without the methyl blocker.
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.
- Relevance: The authoritative repository for validating unit cell parameters against known nitrocresols.
- Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in o-Nitrophenol Derivatives. Journal of Molecular Structure, 790(1-3), 12-20. Relevance: Theoretical grounding for the "Buttressing Effect" of the methyl group on the nitro-OH interaction.
Sources
A Guide to Reference Standards for the Profiling of Nitrocresol Impurities in Pharmaceutical Analysis
Introduction
In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark; it is a fundamental pillar of patient safety. An impurity is defined as any component of a drug substance or product that is not the chemical entity defined as the active pharmaceutical ingredient (API) or an excipient[1]. Nitrocresols, a class of substituted phenols, can emerge as process-related impurities or degradation products during the synthesis of various APIs. Their presence, even at trace levels, necessitates rigorous analytical control due to potential toxicity.
This guide provides an in-depth comparison of the reference standards essential for the accurate identification and quantification of nitrocresol impurities. We will explore the hierarchy of analytical standards, from pharmacopeial primary standards to Certified Reference Materials (CRMs), and explain the causality behind selecting the appropriate standard for a given application. Furthermore, this guide furnishes detailed, field-proven analytical protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed to provide a self-validating system for robust impurity profiling.
The Critical Role of Metrological Traceability in Reference Standards
The reliability of any quantitative impurity analysis hinges on the quality of the reference standard used for calibration. The ultimate goal is to achieve metrological traceability , a core concept in analytical science. Traceability is the property of a measurement result that allows it to be related to a stated reference, typically a national or international standard (such as those held by NIST or other National Metrology Institutes), through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty[2][3]. This unbroken chain ensures that results are accurate, comparable across different laboratories and over time, and defensible to regulatory bodies[2][4].
This traceability is embodied in the hierarchy of reference materials. A Primary Standard is a substance shown through extensive analysis to be authentic material of high purity, and its value is accepted without reference to other standards[5]. Secondary Standards , or working standards, are calibrated against a primary standard and are used for routine laboratory analysis. The choice of standard is therefore a critical decision that directly impacts the quality and validity of the final reported result.
A Comparative Analysis of Reference Standard Grades
The term "reference standard" encompasses several grades, each with distinct characteristics, intended uses, and regulatory standing. The two most critical types for pharmaceutical quality control are Pharmacopeial Standards and Certified Reference Materials (CRMs).
Pharmacopeial Standards (e.g., USP, EP)
Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), are legally recognized standards established for use in compendial analytical procedures[3][6]. When a monograph specifies the use of a USP Reference Standard, it is the official and authoritative standard for determining compliance[5][7].
-
Intended Use: Primarily for conducting tests and assays described in the official pharmacopeias[7].
-
Documentation: They are not typically supplied with a detailed Certificate of Analysis (CoA) listing a specific purity value with an associated uncertainty. For quantitative tests, they are generally assumed to be 100% pure unless stated otherwise on the label[7].
-
Traceability: Their traceability is to the collaborative study and consensus-based evaluation process of the respective pharmacopeial body that deems them suitable for their intended monograph use[7].
Certified Reference Materials (CRMs)
CRMs represent the gold standard for establishing metrological traceability in analytical measurements[8]. A CRM is a reference material characterized by a metrologically valid procedure for one or more of its properties, and it is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability[5][9].
-
Governing Standards: The competence of CRM producers is accredited under ISO 17034 , which sets rigorous requirements for all aspects of production, including homogeneity testing, stability studies, and characterization[10][11][12][13]. The characterization and value assignment are often performed by laboratories accredited under ISO/IEC 17025 , which specifies the general requirements for the competence of testing and calibration laboratories[10][14].
-
Documentation: The key feature of a CRM is its comprehensive Certificate of Analysis, which includes the certified value (e.g., purity), the expanded uncertainty of that value, and a clear statement of its traceability to SI units or other primary standards[9][15].
-
Intended Use: CRMs are ideal for critical applications such as validating analytical methods, calibrating instruments, and assigning values to secondary "in-house" reference materials[6][8].
The following diagram illustrates the traceability hierarchy, showing how a routine laboratory measurement can be linked back to the highest metrological standards.
Summary Comparison Table
| Feature | Pharmacopeial Standard (e.g., USP) | Certified Reference Material (CRM) |
| Primary Governance | Respective Pharmacopeia (e.g., USP-NF) | ISO 17034 (Producer Competence)[10][13] |
| Primary Purpose | Use in official compendial tests and assays[7]. | Method validation, instrument calibration, value assignment, achieving metrological traceability[6][8]. |
| Certificate of Analysis | Typically provides usage instructions; may not state a certified value with uncertainty[7]. | Provides a certified property value, its associated uncertainty, and a statement of traceability[9][15]. |
| Metrological Traceability | Established suitability for a specific monograph use. | Unbroken chain of comparisons to a national or international standard (e.g., SI units)[2][16]. |
| Stability & Homogeneity | Assured by the provider's quality system. | Rigorously tested and documented according to ISO 17034 requirements[11][14]. |
| Ideal Application | Demonstrating compendial compliance. | Establishing the accuracy and validity of a new analytical method (per USP <1225>).[17][18] |
Experimental Protocols for Nitrocresol Impurity Profiling
A robust analytical method is self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately for the intended analysis. The choice between HPLC and GC is critical and depends on the physicochemical properties of the analytes.
Causality of Method Choice: HPLC vs. GC
-
High-Performance Liquid Chromatography (HPLC): Nitrocresols, like other phenolic compounds, are polar and have low volatility. HPLC is the technique of choice as it operates at or near ambient temperatures, preventing thermal degradation of the analytes[19][20][21]. Separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase, which is ideal for such compounds[21].
-
Gas Chromatography (GC): Direct analysis of nitrocresols by GC is challenging. Their polarity leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential thermal degradation in the high-temperature injector[22][23]. To overcome this, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile ether or ester, making the compound "GC-amenable"[1][24][25].
The general workflow for impurity analysis is depicted below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is optimized for the separation of closely related nitrocresol isomers. The use of a phenyl stationary phase provides enhanced selectivity for aromatic compounds through π-π interactions, which is often superior to standard C18 columns for resolving positional isomers[26][27].
1. Reagents and Materials
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
-
Nitrocresol Reference Standards (CRM and/or Pharmacopeial)
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of each nitrocresol isomer reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Stock Solution to 100.0 mL with mobile phase.
-
Sample Solution: Accurately weigh a portion of the drug substance to obtain a final expected concentration of 1.0 mg/mL in the mobile phase. Sonicate to dissolve if necessary.
3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph | Standard for pharmaceutical analysis of non-volatile compounds[28]. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Nitrocresols have strong UV absorbance for sensitive detection. |
| Wavelength | 275 nm | A common wavelength for phenolic compounds, providing good response. |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Phenyl phase enhances selectivity for aromatic isomers via π-π interactions[26][27]. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% B17-18 min: 70% to 30% B18-25 min: 30% B | Gradient elution is necessary to separate isomers and elute the main API peak effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL |
4. System Suitability Test (SST) As per USP General Chapter <621> Chromatography, before sample analysis, inject the Working Standard Solution (e.g., five replicate injections) and verify the following[29][30][31]:
-
Precision: The relative standard deviation (RSD) of the peak areas for the replicate injections is not more than 2.0%.
-
Resolution: The resolution between the two most closely eluting nitrocresol isomer peaks is not less than 1.5.
-
Tailing Factor: The tailing factor for each isomer peak is not more than 2.0.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is an alternative for labs equipped for GC analysis or for specific cases where GC separation is desired. Derivatization with BSTFA replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance[24][25].
1. Reagents and Materials
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC Grade)
-
Nitrocresol Reference Standards
2. Derivatization Procedure
-
Standard/Sample Preparation: Accurately weigh ~5 mg of the standard or sample into a vial. Add 500 µL of Pyridine and 500 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Final Solution: After cooling, the solution is ready for injection. If needed, dilute with Ethyl Acetate.
3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer | GC provides high-resolution separation for volatile compounds; MS provides definitive identification[32][33]. |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 | High temperature ensures volatilization of the TMS-derivatives. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A common, robust, non-polar column suitable for a wide range of derivatized compounds. |
| Oven Program | Initial 100°C, hold 2 minRamp 10°C/min to 280°CHold 5 min | Temperature program separates the derivatized isomers based on their boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Scan (m/z 50-450) or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for higher sensitivity quantification. |
4. System Suitability Test (SST) Inject a derivatized standard solution and verify:
-
Peak Shape: Symmetrical peaks for all TMS-derivatized nitrocresol isomers.
-
Precision: RSD of peak areas for replicate injections is NMT 5.0%.
-
Signal-to-Noise: For trace-level analysis, ensure the signal-to-noise ratio for the lowest calibration standard is ≥ 10.
Conclusion
The selection and proper use of reference standards are foundational to the integrity of pharmaceutical impurity profiling. While Pharmacopeial standards are authoritative for demonstrating compendial compliance, Certified Reference Materials (CRMs), produced under the rigorous ISO 17034 framework, are indispensable for method validation and establishing metrological traceability. Understanding the distinct roles and attributes of these standards allows researchers and QC analysts to make informed decisions that enhance data quality and regulatory confidence.
The validated HPLC and GC methods provided herein offer robust, self-validating frameworks for the separation and quantification of nitrocresol impurities. By pairing the appropriate high-purity reference standard with a suitable, well-controlled analytical procedure, drug development professionals can ensure their products meet the highest standards of safety and quality.
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ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025, December 21). Global Accreditation. [Link]
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<621> Chromatography - USP-NF ABSTRACT. (n.d.). USP-NF. [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. [Link]
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Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301. [Link]
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Method 8041A. (2000, November). U.S. Environmental Protection Agency. [Link]
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Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020, January 16). Global NEST Journal. [Link]
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Metrological Traceability of Measurement Results in Pharmaceutical and Chemical Sciences: Selection and Use of Certified Reference Materials. (2015). Journal of the Brazilian Chemical Society, 26(2), 209-217. [Link]
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Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [Link]
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Metrological Traceability. (n.d.). Process Sensing Technologies. [Link]
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Phenol and Cresol. (n.d.). Occupational Safety and Health Administration. [Link]
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Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu. [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2007). Molecules, 12(7), 1431-1440. [Link]
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HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]
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Traceability in Reference Materials: Why It Matters. (2025, November 30). Labsert. [Link]
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Demonstrating the comparability of certified reference materials. (2009). Clinical Chemistry, 55(9), 1697-1703. [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]
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Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020, June 30). Labcompare. [Link]
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Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-2-methyl-6-nitrophenol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of 3-Methoxy-2-methyl-6-nitrophenol, grounded in established safety principles for related chemical families.
Given the specific substitution pattern of this compound, comprehensive toxicological data may not be widely available. Therefore, a rigorous safety assessment must be extrapolated from the known hazards of analogous compounds, specifically nitrophenols and other substituted phenols. These compounds are known to be hazardous, causing severe skin irritation, serious eye damage, and possessing systemic toxicity upon absorption.[1][2][3] Phenol, as a parent compound, can penetrate the skin efficiently and has an anesthetic effect, meaning severe burns may not be immediately painful.[3] Our protocol is therefore built on this principle of "assumed risk," ensuring the highest level of protection.
Hazard Assessment: A Proactive Stance
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must anticipate the following hazards based on its chemical class:
| Hazard Class | Anticipated Risk | Rationale & Representative Citations |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled. | Based on classifications for 3-Methoxyphenol and various nitrophenols.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe chemical burns. | A common characteristic of phenolic and nitrophenolic compounds.[1][2][6] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage or blindness. | A critical hazard noted for nearly all related phenol and nitrophenol compounds.[1][2][4] |
| Systemic Effects | Risk of systemic toxicity through dermal absorption. | Phenol and its derivatives are known to be absorbed through the skin and can affect organ systems.[3] |
Core Protective Equipment: A Multi-Layered Defense
Safe handling of this compound necessitates a comprehensive PPE strategy. This is not merely a checklist but an integrated system designed to prevent all routes of exposure. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.[5][7]
Eye and Face Protection: The Non-Negotiable First Line
Due to the severe risk of irreversible eye damage, robust eye and face protection is mandatory.[1][2][4]
-
Primary Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] These must provide a complete seal around the eyes to protect against splashes and fine particulates.
-
Secondary Protection: When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn in addition to safety goggles.[8] The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Barrier
Choosing the correct gloves is critical, as phenols can penetrate many common glove materials.[3] A single pair of thin disposable gloves is insufficient.
-
Material Selection: While nitrile gloves are common in laboratories, they are not recommended for prolonged direct contact with phenol.[3] For extended work or significant exposure risk, heavy-duty gloves made of butyl rubber or Viton are recommended.[3] For splash protection, double-gloving with a thicker neoprene or proprietary polychloroprene blend glove is a sound practice.[3]
-
Breakthrough Time: Always consult the glove manufacturer's chemical resistance data to understand the breakthrough time for phenols and related chemicals. Increased temperatures can significantly reduce this time.[9]
-
Integrity and Disposal: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately following the proper procedure (see workflow below), wash your hands, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.[10]
Body Protection: Shielding Against Dermal Exposure
Skin contact is a primary route of exposure with potentially toxic effects.[5]
-
Laboratory Coat: A buttoned, long-sleeved, chemical-resistant lab coat is the minimum requirement.
-
Apron: For procedures with a higher risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]
-
Full-Body Protection: In situations involving large quantities or potential for significant release, a one-piece chemical splash suit may be necessary.[11]
-
Personal Clothing: Long pants and fully enclosed, impervious shoes are mandatory.[3] Fabric shoes that can absorb chemicals are not permitted.
Respiratory Protection: Controlling Inhalation
All work should be performed in a chemical fume hood to minimize vapor and particulate inhalation.[5][7]
-
Standard Operations: If work is conducted exclusively within a properly functioning fume hood, additional respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[4][7] For dusty materials, a particulate filter (P3) may also be required.[9]
Operational Plan: PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
PPE Donning & Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Emergency Response & Decontamination
Immediate and correct action following an exposure is vital. Ensure an eyewash station and safety shower are directly accessible.[1][4]
-
Skin Contact: Speed is critical. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][12] For phenol exposures, treatment with polyethylene glycol (PEG 300 or 400) is highly recommended if available.[3] Seek immediate medical attention.[7][12]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][12] Do not delay to remove contact lenses.[12] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately.[7][13] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical help.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] Call a poison control center or physician immediately.[4]
Disposal of Contaminated PPE
Proper disposal prevents secondary exposure and environmental contamination.
-
Solid Waste: All disposable PPE, including gloves, lab coats, and bench paper contaminated with this compound, must be collected in a designated, labeled hazardous waste container.[10]
-
Container Management: Waste containers must be kept closed except when adding waste, be compatible with the chemical, and be clearly labeled with the words "HAZARDOUS WASTE" and the chemical constituents.[10]
-
Waste Segregation: Do not mix this waste stream with other incompatible chemical wastes.[10] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only yourself but also your colleagues and your research.
References
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Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
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3-Methoxy-2-methylphenol | C8H10O2 | CID 248913. PubChem. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
